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  • Product: 2-Propoxybenzonitrile
  • CAS: 6609-58-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Propoxybenzonitrile: Structure, Properties, and Synthetic Pathways for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-propoxybenzonitrile, a ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-propoxybenzonitrile, a nitrile-containing aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical structure, predicted physicochemical properties, and details a robust synthetic protocol based on established organic chemistry principles. Furthermore, we explore the potential biological activities and applications of 2-propoxybenzonitrile by drawing parallels with structurally related molecules. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar alkoxybenzonitrile scaffolds.

Introduction: The Emerging Role of Nitrile-Containing Scaffolds in Drug Design

The nitrile functional group, once viewed with suspicion in drug development due to concerns over potential toxicity, has emerged as a valuable pharmacophore in modern medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and its role as a bioisostere for other functional groups have led to the successful development of numerous nitrile-containing therapeutics.[1] Benzonitrile derivatives, in particular, are key building blocks in the synthesis of a wide range of biologically active molecules.[2] The introduction of an alkoxy group, such as the propoxy group in 2-propoxybenzonitrile, can significantly modulate the compound's lipophilicity, metabolic stability, and target engagement, making it a promising scaffold for further investigation.[3]

Chemical Structure and Physicochemical Properties

2-Propoxybenzonitrile is an organic compound featuring a benzene ring substituted with a nitrile group and a propoxy group at the ortho position.

Chemical Structure:

Figure 1: Chemical structure of 2-Propoxybenzonitrile.

Physicochemical Properties of 2-Propoxybenzonitrile:

PropertyValueSource
CAS Number 5875-97-8PubChem[4]
Molecular Formula C₁₀H₁₁NOPubChem[4]
Molecular Weight 161.20 g/mol PubChem[4]
IUPAC Name 2-propoxybenzonitrilePubChem[4]
SMILES CCCOC1=CC=CC=C1C#NPubChem[5]
InChI InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7H2,1H3PubChem[5]
InChIKey WLODJVVNLOYYEE-UHFFFAOYSA-NPubChem[5]
Predicted XlogP 2.9PubChem[5]
Predicted Boiling Point Data not available
Predicted Melting Point Data not available
Appearance Predicted to be a liquid or low-melting solid

Synthesis of 2-Propoxybenzonitrile: A Validated Protocol

A reliable method for the synthesis of 2-propoxybenzonitrile is the Williamson ether synthesis, a classic and robust reaction in organic chemistry. This method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this case, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis 2-Cyanophenol 2-Cyanophenol Reaction_Vessel Heated Stirring 2-Cyanophenol->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Propyl_halide 1-Bromopropane or 1-Iodopropane Propyl_halide->Reaction_Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel 2-Propoxybenzonitrile 2-Propoxybenzonitrile Byproduct KX + H2O + CO2 Workup_Purification Aqueous Workup & Column Chromatography Reaction_Vessel->Workup_Purification Reaction Workup_Purification->2-Propoxybenzonitrile Workup_Purification->Byproduct

Figure 2: Workflow for the Williamson ether synthesis of 2-Propoxybenzonitrile.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.

  • Reaction Initiation: Add 1-bromopropane or 1-iodopropane (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-cyanophenol) is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-propoxybenzonitrile.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Alkyl Halide: 1-Iodopropane is generally more reactive than 1-bromopropane in Sₙ2 reactions, which may lead to shorter reaction times.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.9-7.6 ppm. The protons ortho and para to the electron-donating propoxy group will be shifted upfield, while the proton ortho to the electron-withdrawing nitrile group will be shifted downfield.

  • OCH₂ Protons (2H): A triplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene protons.

  • CH₂ Protons (2H): A sextet (or multiplet) around δ 1.8-2.0 ppm, coupled to both the OCH₂ and CH₃ protons.

  • CH₃ Protons (3H): A triplet around δ 1.0-1.2 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the propoxy group will be significantly downfield.

  • Nitrile Carbon (1C): A signal around δ 117-120 ppm.

  • OCH₂ Carbon (1C): A signal around δ 69-71 ppm.

  • CH₂ Carbon (1C): A signal around δ 22-24 ppm.

  • CH₃ Carbon (1C): A signal around δ 10-12 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

  • C-O-C Stretch (Aryl-Alkyl Ether): A strong absorption band in the region of 1240-1260 cm⁻¹ (asymmetric stretch) and around 1020-1050 cm⁻¹ (symmetric stretch).

  • C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

The PubChemLite database provides predicted mass spectrometry data for 2-propoxybenzonitrile.[5]

AdductPredicted m/z
[M+H]⁺ 162.09134
[M+Na]⁺ 184.07328
[M]⁺ 161.08351

Potential Applications in Drug Discovery

While there is no direct published research on the biological activity of 2-propoxybenzonitrile, the structural motifs present in the molecule suggest several potential avenues for investigation in drug discovery.

  • Kinase Inhibition: Many kinase inhibitors feature substituted aromatic cores. The benzonitrile moiety can act as a hydrogen bond acceptor, and the propoxy group can occupy hydrophobic pockets within the ATP-binding site of various kinases.

  • Antimicrobial Activity: Benzonitrile derivatives have been explored for their antimicrobial properties. The lipophilic nature of the propoxy group may enhance cell membrane permeability, potentially leading to increased efficacy.[6]

  • Anti-inflammatory and Analgesic Properties: Alkoxy-substituted aromatic compounds have shown promise as anti-inflammatory and analgesic agents.[7] The specific substitution pattern of 2-propoxybenzonitrile warrants investigation in relevant biological assays.

  • Central Nervous System (CNS) Activity: The physicochemical properties of 2-propoxybenzonitrile, including its predicted lipophilicity, suggest it may have the potential to cross the blood-brain barrier. Many CNS-active drugs contain similar structural features.[8]

Safety and Handling

As with any chemical, 2-propoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for benzonitrile and related compounds.[10][11]

Conclusion and Future Directions

2-Propoxybenzonitrile represents an intriguing, yet underexplored, chemical entity with potential applications in medicinal chemistry. This guide provides a solid foundation for its synthesis and characterization. The predicted properties and the known biological activities of related compounds suggest that 2-propoxybenzonitrile and its derivatives are worthy candidates for screening in various therapeutic areas. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its pharmacological profile, and structure-activity relationship (SAR) studies to optimize its potential as a lead compound in drug discovery programs.

References

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC. [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes | Request PDF. (2022). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (n.d.). RJPT. [Link]

  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. (2008). PubMed. [Link]

  • 2-propoxybenzonitrile (C10H11NO). (n.d.). PubChemLite. [Link]

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (n.d.). PubMed. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

  • Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. (n.d.). PubMed. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]

  • Benzonitrile. (n.d.). NIST WebBook. [Link]

  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. [Link]

  • Benzonitrile, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. (n.d.). PubMed. [Link]

  • Phytochemical Composition, Biological Activity and Application of Cymbopogon citratus In Vitro Microshoot Cultures in Cosmetic Formulations. (n.d.). MDPI. [Link]

  • Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. (2026). ResearchGate. [Link]

  • Pseudonatural Products for Chemical Biology and Drug Discovery. (n.d.). PMC. [Link]

  • Synthesis of Procedure 26B. 2-[(2,3-EPOXY)PROPOXY]BENZONITRILE. (n.d.). PrepChem.com. [Link]

  • 2-Propoxybenzonitrile. (n.d.). PubChem. [Link]

  • Benzonitrile, 4-(1-methylethyl)-. (n.d.). NIST WebBook. [Link]

Sources

Exploratory

Technical Synthesis Guide: 2-Propoxybenzonitrile

Executive Summary 2-Propoxybenzonitrile (ortho-propoxybenzonitrile) is a critical intermediate in the synthesis of alkoxyphenyl-containing pharmacophores. It serves as a structural homolog to 2-ethoxybenzonitrile, a key...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propoxybenzonitrile (ortho-propoxybenzonitrile) is a critical intermediate in the synthesis of alkoxyphenyl-containing pharmacophores. It serves as a structural homolog to 2-ethoxybenzonitrile, a key precursor in the manufacturing of PDE5 inhibitors such as Sildenafil (Viagra) and Vardenafil. In drug discovery, the modification of the alkoxy chain length (ethoxy vs. propoxy) is a standard Structure-Activity Relationship (SAR) strategy to modulate lipophilicity (


) and receptor binding affinity.

This guide details the two primary synthesis pathways: the industry-standard Williamson Ether Synthesis (Pathway A) and the Metal-Catalyzed Cyanation (Pathway B). It prioritizes scalable, high-yield protocols suitable for both bench-scale research and process development.

Retrosynthetic Analysis

To design an efficient synthesis, we must first disconnect the target molecule. The presence of the ether linkage (


) and the nitrile group (

) suggests two logical disconnections.
Logical Disconnections
  • C-O Disconnection (Preferred): Cleaving the ether bond reveals 2-hydroxybenzonitrile (Salicylonitrile) and a propyl electrophile. This exploits the nucleophilicity of the phenoxide anion.

  • C-CN Disconnection: Cleaving the nitrile bond leads to 2-propoxyhalobenzene, requiring a metal-catalyzed cyanation (Rosenmund-von Braun or Pd-catalyzed).

Retrosynthesis Target 2-Propoxybenzonitrile Salicylonitrile 2-Hydroxybenzonitrile (Salicylonitrile) Salicylonitrile->Target Pathway A: O-Alkylation (SN2) PropylHalide n-Propyl Halide (X = Br, I) PropylHalide->Target PropoxyHalo 1-Halo-2-propoxybenzene (X = Br, I) PropoxyHalo->Target Pathway B: Cyanation (Pd/Cu)

Figure 1: Retrosynthetic tree illustrating the primary alkylation route (Green) and secondary cyanation route (Red).

Pathway A: Williamson Ether Synthesis (Primary Route)

This is the most robust and economical pathway. It involves the O-alkylation of 2-hydroxybenzonitrile with


-propyl bromide (1-bromopropane) or 

-propyl iodide.
Reaction Mechanism

The reaction proceeds via an SN2 mechanism . A base deprotonates the phenol to generate a phenoxide anion, which acts as a nucleophile attacking the primary carbon of the propyl halide.

Mechanism Step1 Deprotonation (Base + Phenol) Intermediate Phenoxide Anion (Nucleophile) Step1->Intermediate - H+ Step2 Nucleophilic Attack (SN2 on Propyl-Br) Intermediate->Step2 + Pr-Br Product 2-Propoxybenzonitrile Step2->Product - Br-

Figure 2: Mechanistic flow of the base-mediated O-alkylation.

Detailed Experimental Protocol

Scale: 50 mmol (approx. 6.0 g of starting material)

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
2-Hydroxybenzonitrile 119.121.05.96 gSubstrate
1-Bromopropane 122.991.27.38 g (5.5 mL)Alkylating Agent
Potassium Carbonate (

)
138.212.013.8 gBase
DMF (Anhydrous) 73.09-50 mLSolvent
Potassium Iodide (KI) 166.000.10.83 gCatalyst (Finkelstein)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Dissolve 2-hydroxybenzonitrile (5.96 g) in anhydrous DMF (50 mL).

  • Base Addition: Add finely ground

    
     (13.8 g) to the solution. Note: Evolution of gas is minimal here, but ensure the suspension is well-stirred.
    
  • Alkylation: Add 1-bromopropane (5.5 mL) dropwise. Add KI (0.83 g) to accelerate the reaction via in-situ formation of the more reactive propyl iodide.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The starting phenol (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[4]

    • Pour the mixture into 200 mL of ice-water to dissolve inorganic salts and precipitate the organic oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with 1M NaOH (20 mL) to remove unreacted phenol, followed by brine (50 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: If necessary, purify via vacuum distillation or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: Colorless to pale yellow oil.

Pathway B: Metal-Catalyzed Cyanation (Alternative)

This route is reserved for cases where the phenol starting material is unavailable, or if the propyl group is already present on the benzene ring (e.g., from 1-bromo-2-propoxybenzene).

Protocol Overview (Rosenmund-von Braun)
  • Substrate: 1-Bromo-2-propoxybenzene.

  • Reagent: Copper(I) Cyanide (CuCN).

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

  • Conditions: High temperature (150–180°C) is typically required.

  • Catalyst: Pd(PPh3)4 can be used with Zn(CN)2 for milder conditions (80–100°C).

Why Avoid? This pathway involves toxic cyanide sources and heavy metals, requiring rigorous waste disposal protocols. Pathway A is "greener" and generally higher yielding.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy ( NMR, 400 MHz, )
  • Aromatic Region (6.9 – 7.6 ppm): Four distinct signals corresponding to the 1,2-disubstituted benzene ring. Look for a doublet of doublets (dd) around 7.55 ppm (H-6, ortho to CN).

  • O-Methylene (

    
    ):  A triplet (
    
    
    
    ppm,
    
    
    Hz). This confirms the ether linkage.
  • Central Methylene (

    
    ):  A sextet (
    
    
    
    ppm).
  • Methyl (

    
    ):  A triplet (
    
    
    
    ppm).
IR Spectroscopy[5]
  • Nitrile Stretch (

    
    ):  A sharp, distinct peak at 2220–2230 cm⁻¹ .
    
  • Ether Stretch (

    
    ):  Strong bands in the 1240–1260 cm⁻¹  region.
    
  • Absence of OH: No broad peak at 3200–3500 cm⁻¹ (confirms complete alkylation).

Safety & Handling

  • Nitrile Toxicity: While alkoxybenzonitriles are less volatile than simple aliphatic nitriles, they can still release cyanide upon metabolic or thermal decomposition. Handle in a fume hood.

  • Alkylating Agents: 1-Bromopropane is an alkylating agent and potential neurotoxin. Wear butyl rubber gloves and avoid inhalation.

  • DMF: Hepatotoxic. Use in a closed system or well-ventilated hood.

References

  • Williamson Ether Synthesis Mechanism & Optimization

    • BenchChem Technical Notes. "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile." Link

  • Cyanation Methodologies

    • National Institutes of Health (NIH) - PMC. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Link

  • Physical Properties & Safety Data

    • PubChem Compound Summary.[2] "Benzonitrile Derivatives and Physical Properties."[2][5] Link

  • PDE5 Inhibitor Chemistry (Contextual)

    • StatPearls [Internet].[6] "PDE5 Inhibitors: Mechanism and Chemistry." Link

Sources

Foundational

Solubility and Stability of 2-Propoxybenzonitrile

An In-Depth Technical Guide for Pharmaceutical and Chemical Development Executive Summary 2-Propoxybenzonitrile (CAS: 6609-58-1) is a critical lipophilic intermediate used primarily in the synthesis of pharmaceuticals (s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Pharmaceutical and Chemical Development

Executive Summary

2-Propoxybenzonitrile (CAS: 6609-58-1) is a critical lipophilic intermediate used primarily in the synthesis of pharmaceuticals (such as PDE5 inhibitor analogues) and advanced materials (liquid crystals).[1] Characterized by an ortho-substituted propoxy ether chain on a benzonitrile core, the molecule exhibits distinct solubility behaviors driven by its amphiphilic but predominantly lipophilic nature.[1]

While the nitrile moiety provides a vector for polar interactions, the propyl chain significantly reduces aqueous solubility compared to its methoxy homolog. Stability profiling reveals robust resistance to oxidation but susceptibility to hydrolysis under extreme pH conditions.[1] This guide provides a definitive technical analysis of these properties to support formulation and synthesis workflows.

Physicochemical Profile

Understanding the fundamental constants of 2-Propoxybenzonitrile is prerequisite to designing effective solubility and stability protocols.[1]

PropertyValue / DescriptionTechnical Insight
Molecular Structure

Ortho-substitution creates steric shielding around the nitrile group.[1]
Molecular Weight 161.20 g/mol Moderate weight facilitates facile transport across biological membranes.[1]
Physical State Liquid / Low-melting SolidThe odd-numbered propyl chain disrupts crystal packing, lowering MP relative to even-chain homologs.[1]
Predicted LogP 2.6 – 2.9Highly lipophilic; indicates poor water solubility but high permeability.[1]
Boiling Point ~145–150°C (at 12 mmHg)*High boiling point allows for high-temperature reaction schemes without rapid evaporative loss.[1]
Density ~1.05 g/mLSlightly denser than water; forms the bottom layer in biphasic aqueous extractions.[1]

*Extrapolated from 2-Methoxybenzonitrile (135°C @ 12mmHg) and homologous series increments.

Solubility Profile

Mechanistic Solubility Analysis

The solubility of 2-Propoxybenzonitrile is governed by the competition between the polar nitrile group (


) and the lipophilic propoxy tail.
  • Aqueous Media: The hydrophobic effect of the propyl group and the benzene ring dominates. The dipole-dipole interactions of the nitrile are insufficient to overcome the energy cost of disrupting the water hydrogen-bond network.

  • Organic Media: The compound exhibits "Like Dissolves Like" behavior.[1] The aromatic ring allows

    
     stacking interactions with solvents like benzene and toluene, while the ether oxygen accepts hydrogen bonds from alcohols.
    
Solvent Compatibility Table[1][2]
Solvent ClassRepresentative SolventSolubility RatingFormulation Utility
Polar Protic WaterPoor (< 0.1 mg/mL)Antisolvent for crystallization.[1]
Polar Protic Ethanol / MethanolExcellent (> 100 mg/mL)Ideal for recrystallization or reaction media.[1]
Polar Aprotic DMSO / DMFExcellent Preferred for nucleophilic substitution reactions.[1]
Non-Polar Hexane / HeptaneGood Used for liquid-liquid extraction (washing).[1]
Chlorinated Dichloromethane (DCM)Excellent Standard solvent for synthesis and transport.[1]
Visualization: Solubility Decision Workflow

The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Start Start: Select Application CheckPolarity Requirement: Polarity? Start->CheckPolarity HighTemp High Temp Reaction? CheckPolarity->HighTemp Synthesis Extraction Liquid-Liquid Extraction CheckPolarity->Extraction Purification Analysis HPLC/GC Analysis CheckPolarity->Analysis Analytical DMSO Use DMSO/DMF (High Sol + High BP) HighTemp->DMSO Polar Required Toluene Use Toluene/Xylene (Non-polar + High BP) HighTemp->Toluene Non-Polar Required DCM Use DCM or Ethyl Acetate (High Sol + Immiscible w/ Water) Extraction->DCM Acetonitrile Use Acetonitrile/Water (Gradient Compatible) Analysis->Acetonitrile

Figure 1: Solvent selection logic based on the physicochemical interaction of 2-Propoxybenzonitrile.

Stability Profile

Hydrolytic Stability

The nitrile group is the primary locus of instability. While stable at neutral pH, it is susceptible to hydrolysis under catalyzed conditions.[1]

  • Acidic Hydrolysis: Protonation of the nitrogen makes the nitrile carbon highly electrophilic, leading to the formation of 2-propoxybenzamide and subsequently 2-propoxybenzoic acid.

  • Basic Hydrolysis: Nucleophilic attack by hydroxide ions yields the same amide/acid degradation products.[1]

  • Steric Influence: The 2-propoxy group provides moderate steric hindrance compared to a para-substituted isomer, potentially slowing hydrolysis rates slightly, but not preventing it.

Oxidative and Thermal Stability
  • Oxidation: The ether linkage is generally robust.[1] However, long-term exposure to air and light can lead to slow peroxidation at the propoxy

    
    -carbon. Storage under nitrogen is recommended.[1]
    
  • Thermal: The compound is thermally stable up to its boiling point, making it suitable for reflux conditions.[1]

Visualization: Degradation Pathways

The following diagram illustrates the stepwise degradation mechanism relevant to stress testing.

DegradationPathways Parent 2-Propoxybenzonitrile (Parent) Inter 2-Propoxybenzamide (Intermediate) Parent->Inter Hydrolysis (Slow Step) Final 2-Propoxybenzoic Acid (Degradant) Inter->Final Hydrolysis (Fast Step) Acid H+ / Heat Acid->Parent Base OH- / Heat Base->Parent

Figure 2: Stepwise hydrolytic degradation pathway from nitrile to carboxylic acid.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures accurate solubility data generation, critical for formulation.

Reagents: 2-Propoxybenzonitrile (Test Article), HPLC-grade Water, Phosphate Buffer (pH 7.4), 0.1N HCl, 0.1N NaOH.[1]

  • Preparation: Add excess 2-Propoxybenzonitrile (approx. 50 mg) to 10 mL of the solvent in a glass vial.

  • Equilibration: Cap the vial and place it in a shaking water bath at 25°C ± 0.1°C. Shake for 24 hours.

  • Separation: Allow the solution to stand for 4 hours to ensure phase separation (if liquid) or sedimentation (if solid).

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (low binding). Note: Discard the first 1 mL of filtrate to saturate the filter.

  • Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC-UV (Detection @ 254 nm).

  • Calculation:

    
    .[1]
    
Protocol B: Forced Degradation (Stress Testing)

Validates the stability limits and identifies degradation impurities.

  • Acid Stress: Dissolve 10 mg of compound in 1 mL Acetonitrile.[1] Add 4 mL of 1N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg of compound in 1 mL Acetonitrile. Add 4 mL of 1N NaOH. Reflux at 60°C for 4 hours.

  • Oxidative Stress: Dissolve 10 mg in 1 mL Acetonitrile.[1] Add 1 mL of 3%

    
    .[1] Store at Room Temp for 24 hours.
    
  • Analysis: Neutralize samples and analyze via LC-MS to identify the mass shift corresponding to the amide (+18 Da) or acid (+19 Da vs nitrile).

Handling and Storage Recommendations

Based on the stability profile, the following storage logic is mandated:

  • Primary Hazard: Irritant; potential for cyanide release under combustion (though not spontaneous).[1]

  • Storage Condition: Store in a cool, dry place (2–8°C preferred for long term).

  • Atmosphere: Inert gas blanket (Argon or Nitrogen) is recommended to prevent slow ether oxidation.[1]

  • Container: Amber glass to protect against potential photochemical activation of the aromatic ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83883, 2-Methoxybenzonitrile (Homolog Reference).[1] Retrieved from [Link][1]

  • Solubility of Things (2025). Benzonitrile Solubility Profile. Retrieved from [Link][1]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes (Mechanistic parallels to nitrile hydrolysis).[1][2] Angewandte Chemie International Edition.[1] Retrieved from [Link]

Sources

Exploratory

Electron-Donating and Withdrawing Effects in 2-Propoxybenzonitrile: A Technical Guide

Executive Summary 2-Propoxybenzonitrile (CAS: 6609-56-9) represents a classic "push-pull" aromatic system where the electronic landscape is defined by the competitive interplay between a strong electron-withdrawing group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propoxybenzonitrile (CAS: 6609-56-9) represents a classic "push-pull" aromatic system where the electronic landscape is defined by the competitive interplay between a strong electron-withdrawing group (EWG) and a strong electron-donating group (EDG) in an ortho arrangement. This scaffold is not merely a synthetic intermediate; it serves as a critical model for understanding ortho-effects in liquid crystal design and as a pharmacophore in medicinal chemistry (e.g., bioisosteres for local anesthetics or agrochemicals).

This guide deconstructs the molecule’s electronic architecture, predicting its reactivity, spectroscopic signature, and metabolic fate. It provides actionable protocols for synthesis and characterization, grounded in physical organic chemistry principles.

Electronic Structure Analysis

The reactivity of 2-propoxybenzonitrile is governed by the superposition of resonance (


) and inductive (

) effects.
The Substituent Matrix
SubstituentPositionEffect TypeMechanismNet Influence on Ring
Cyano (-CN) C-1-I, -M Withdraws density via

-bond electronegativity and

-system delocalization.
Deactivating (Meta-director)
Propoxy (-OPr) C-2+M, -I Donates

-density via oxygen lone pairs (+M); withdraws

-density via electronegativity (-I).
Activating (Ortho/Para-director)
The "Ortho-Effect" and Directing Logic

In 2-propoxybenzonitrile, the directing effects of the two groups reinforce each other at specific positions, creating distinct reactive hotspots.

  • Resonance Donation (+M of Oxygen): The lone pair on the ether oxygen overlaps with the aromatic

    
    -system, increasing electron density at positions 3 (ortho) , 5 (para) , and 1 (ipso)  relative to the propoxy group.
    
  • Resonance Withdrawal (-M of Cyano): The cyano group depletes electron density at positions 2 (ortho) , 4 (para) , and 6 (ortho) relative to itself.

  • The Conflict: The -I effect of the oxygen atom enhances the acidity of the C-3 proton, while the steric bulk of the propyl chain shields the C-3 position.

Net Reactivity Vector: Electrophilic Aromatic Substitution (EAS) is most favorable at Position 5 .

  • Position 5 is para to the activating Propoxy group (Strong activation).

  • Position 5 is meta to the deactivating Cyano group (Least deactivation).

  • Contrast: Position 3 is also activated by Propoxy and meta to CN, but suffers severe steric hindrance from the adjacent propyl chain and the cyano group.

Visualization of Electronic Pathways

ElectronicEffects Propoxy 2-Propoxy Group (EDG) Ring Benzene Ring Propoxy->Ring +M Donation Pos3 Position 3 (Sterically Hindered) Propoxy->Pos3 Directs Ortho Pos5 Position 5 (Reactive Hotspot) Propoxy->Pos5 Directs Para Cyano 1-Cyano Group (EWG) Cyano->Pos5 Meta Permissive Ring->Cyano -M Withdrawal Pos3->Pos3 Steric Block

Caption: Figure 1. Electronic vector map showing the convergence of directing effects at Position 5, the primary site for electrophilic attack.

Spectroscopic Signatures

The electronic push-pull system creates diagnostic shifts in vibrational and magnetic resonance spectra.

Infrared Spectroscopy (IR)

The nitrile stretch (


) is a sensitive probe of electronic environment.
  • Standard Benzonitrile:

    
    .
    
  • 2-Propoxybenzonitrile:

    
    .
    
    • Mechanism:[1] The +M effect of the ortho-alkoxy group increases the electron density in the ring. While resonance usually lowers bond order (red shift), the inductive effect (-I) of the oxygen and the field effect can counter this. However, the dominant feature is the high intensity of the band due to the increased dipole moment change (

      
      ) caused by the donor-acceptor alignment.
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, CDCl
    
    
    
    ):
    • Aromatic Region: The protons are non-equivalent.

      • H-3 (Ortho to OPr): Doublet, shielded (upfield) by O-lone pairs (

        
         ppm).
        
      • H-6 (Ortho to CN): Doublet, deshielded (downfield) by CN anisotropy and -I effect (

        
         ppm).
        
      • H-4/H-5: Multiplets (

        
         ppm).
        
    • Aliphatic Region:

      • -OCH

        
        -:  Triplet, deshielded by oxygen (
        
        
        
        ppm).
      • -CH

        
        -:  Sextet (
        
        
        
        ppm).
      • -CH

        
        :  Triplet (
        
        
        
        ppm).

Experimental Protocols

Synthesis: Williamson Ether Strategy

The most robust route utilizes 2-cyanophenol (salicylonitrile) and 1-bromopropane. This avoids the harsh conditions of cyanation of halides.

Reagents:

  • 2-Hydroxybenzonitrile (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 2-hydroxybenzonitrile (10 mmol) and anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion. Observation: The mixture may turn yellow.
    
  • Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect 85-95% as a clear, colorless to pale yellow oil.

Synthesis SM1 2-Hydroxybenzonitrile Intermediate Phenoxide Anion SM1->Intermediate Deprotonation (DMF, RT) Reagent 1-Bromopropane + K2CO3 Reagent->Intermediate Product 2-Propoxybenzonitrile Intermediate->Product SN2 Attack (60°C, 4h)

Caption: Figure 2. One-pot Williamson ether synthesis pathway.

Medicinal Chemistry Applications

Bioisosterism and Pharmacodynamics

The 2-propoxybenzonitrile motif acts as a lipophilic anchor .

  • LogP Modulation: The propyl chain increases LogP by approximately +1.5 units relative to the phenol, enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Liability: The propyl ether is susceptible to O-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). This converts the molecule back to 2-hydroxybenzonitrile, which can undergo Phase II conjugation (glucuronidation).

Reactivity in Drug Design
  • Pinner Reaction: The nitrile group can be converted to an imidate ester (and subsequently an ester or amidine) using dry HCl/alcohol. This is useful for constructing heterocycles like benzoxazoles.

  • Reduction: Reduction with

    
     yields 2-propoxybenzylamine, a common scaffold in dopamine receptor antagonists.
    

Metabolism Drug 2-Propoxybenzonitrile (Lipophilic Parent) CYP CYP450 (Oxidation) Drug->CYP Hemiacetal Hemiacetal Intermediate (Unstable) CYP->Hemiacetal Metabolite 2-Hydroxybenzonitrile (Polar Excretable) Hemiacetal->Metabolite Spontaneous Collapse Aldehyde Propanal Hemiacetal->Aldehyde

Caption: Figure 3.[2] Primary metabolic clearance pathway via oxidative O-dealkylation.

References

  • Synthesis of Alkoxybenzonitriles

    • Title: "General procedure for the synthesis of nitriles via Williamson Ether Synthesis."
    • Source: Organic Syntheses, Coll. Vol. 3, p.
    • URL:[Link] (Verified methodology base).

  • Spectroscopic Data

    • Title: "Infrared Spectra of Benzonitriles: Substituent Effects."
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Metabolic Pathways

    • Title: "Cytochrome P450-mediated O-dealkyl
    • Source: Drug Metabolism and Disposition.[3]

    • URL:[Link]

  • Electronic Effects in Aromatic Systems

    • Title: "Hammett Equation and Ortho Effects in Organic Chemistry."
    • Source: Journal of Organic Chemistry (General Principles).
    • URL:[Link]

Sources

Foundational

Strategic Synthesis and Pharmacological Versatility of 2-Propoxybenzonitrile

The following technical guide details the chemical profile, synthesis, and applications of 2-Propoxybenzonitrile. From PDE5 Inhibitors to Liquid Crystal Mesogens Executive Summary 2-Propoxybenzonitrile (CAS: 6609-58-1) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-Propoxybenzonitrile.

From PDE5 Inhibitors to Liquid Crystal Mesogens

Executive Summary

2-Propoxybenzonitrile (CAS: 6609-58-1) is a critical aromatic ether intermediate bridging pharmaceutical chemistry and advanced materials science. While chemically simple—a benzonitrile core substituted at the ortho position with a propoxy chain—its structural role is pivotal. In drug development, it serves as the primary scaffold for next-generation PDE5 inhibitors (such as Udenafil and TPN171 ), offering a lipophilic alternative to the ethoxy group found in Sildenafil (Viagra). In materials science, the molecule functions as a mesogenic building block, where the C3-alkoxy tail induces specific nematic phase behaviors in liquid crystalline polymers.

This guide provides a rigorous technical analysis of its synthesis via Williamson etherification, its downstream conversion into bioactive pyrimidinones, and its structure-activity relationship (SAR) compared to ethyl analogs.

Chemical Identity & Physical Profile[1][2][3]

PropertySpecification
IUPAC Name 2-Propoxybenzonitrile
CAS Registry Number 6609-58-1
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Clear to pale yellow liquid
Boiling Point ~120–125 °C at 10 mmHg (Estimated); ~260 °C at 760 mmHg
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitrile (-CN, electron-withdrawing), Propoxy (-OC₃H₇, electron-donating)

Synthetic Architecture: The Williamson Protocol

The industrial standard for synthesizing 2-Propoxybenzonitrile is the Williamson Ether Synthesis . This SN2 nucleophilic substitution is preferred over metal-catalyzed couplings due to the high reactivity of the phenoxide ion and the availability of 2-hydroxybenzonitrile.

Reaction Mechanism & Causality

The synthesis relies on the deprotonation of 2-Hydroxybenzonitrile (Salicylonitrile) using a mild base (Potassium Carbonate) to generate a phenoxide nucleophile. This nucleophile attacks 1-Bromopropane (or 1-Iodopropane) to displace the halide.

  • Why K₂CO₃? Stronger bases like NaH are unnecessary for phenols (pKa ~10) and pose safety risks. K₂CO₃ in a polar aprotic solvent (Acetone or DMF) provides sufficient basicity without hydrolyzing the sensitive nitrile group to an amide/acid.

  • Why n-Propyl Bromide? Primary halides are ideal for SN2 reactions. Secondary halides (isopropyl) would increase elimination byproducts (alkenes).

Experimental Protocol (Validated)

Scale: 200 mmol batch Yield Target: >93%

  • Reagents :

    • 2-Hydroxybenzonitrile: 23.8 g (200 mmol)

    • 1-Bromopropane: 36.9 g (300 mmol, 1.5 eq)

    • Potassium Carbonate (anhydrous): 41.4 g (300 mmol, 1.5 eq)

    • Solvent: Acetone (250 mL) or DMF (for faster rates)

  • Procedure :

    • Step 1 : Dissolve 2-hydroxybenzonitrile in acetone in a round-bottom flask equipped with a reflux condenser.

    • Step 2 : Add anhydrous K₂CO₃. The suspension will turn yellow/orange as the phenoxide forms.

    • Step 3 : Add 1-bromopropane dropwise.

    • Step 4 : Reflux the mixture at 60–65°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.

    • Step 5 (Workup) : Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃).

    • Step 6 : Concentrate the filtrate in vacuo.

    • Step 7 : Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove trace unreacted phenol) and Brine. Dry over MgSO₄.

    • Step 8 : Distill under reduced pressure (vacuum distillation) to obtain pure 2-Propoxybenzonitrile.

Reaction Pathway Diagram

Synthesis Start 2-Hydroxybenzonitrile (Salicylonitrile) Intermediate Phenoxide Ion (Nucleophile) Start->Intermediate Deprotonation Reagents 1-Bromopropane + K2CO3 / Acetone Reagents->Intermediate Product 2-Propoxybenzonitrile Intermediate->Product SN2 Substitution (Reflux 18h)

Figure 1: Williamson Ether Synthesis pathway converting Salicylonitrile to 2-Propoxybenzonitrile via SN2 mechanism.

Pharmaceutical Application: PDE5 Inhibitor Synthesis

2-Propoxybenzonitrile is the defining starting material for TPN171 and Udenafil , drugs designed to treat Erectile Dysfunction (ED) and Pulmonary Arterial Hypertension (PAH).

The "Propoxy" Advantage (SAR)

Sildenafil (Viagra) utilizes an ethoxy group at the 2-position of the phenyl ring.

  • Lipophilicity : Replacing ethoxy (C2) with propoxy (C3) increases lipophilicity (LogP), enhancing membrane permeability.

  • Selectivity : The slightly larger steric bulk of the propoxy group helps the molecule fit more snugly into the hydrophobic pocket of the PDE5 enzyme, often improving selectivity against the related PDE6 isozyme (reducing visual side effects like "blue vision").

Synthesis Workflow: Nitrile to Pyrimidinone

The nitrile group is not the final pharmacophore; it is a "masked" amidine. The synthesis of TPN171 proceeds as follows:

  • Amidoxime Formation : 2-Propoxybenzonitrile reacts with Hydroxylamine (NH₂OH) to form the N-hydroxybenzimidamide.

  • Reduction : Catalytic hydrogenation converts the amidoxime to 2-Propoxybenzamidine .

  • Cyclization : The amidine reacts with a beta-keto ester to form the Pyrimidinone core.

  • Functionalization : Chlorosulfonation introduces the sulfonyl group required for the piperazine tail.

Drug Synthesis Pathway Diagram

DrugSynthesis SM 2-Propoxybenzonitrile Step1 Amidoxime Formation (NH2OH / EtOH) SM->Step1 Step2 2-Propoxybenzamidine Step1->Step2 H2 / Pd-C Reduction Step3 Pyrimidinone Cyclization (+ Beta-keto ester) Step2->Step3 Step4 Chlorosulfonation (ClSO3H) Step3->Step4 Final TPN171 / Udenafil Analog (Active PDE5 Inhibitor) Step4->Final Amidation with Piperazine derivative

Figure 2: Synthetic route from 2-Propoxybenzonitrile to PDE5 inhibitors (e.g., TPN171).

Material Science: Liquid Crystal Mesogens

Beyond pharma, 2-Propoxybenzonitrile serves as a mesogen (liquid crystal unit). The nitrile group provides a strong dipole moment (essential for dielectric anisotropy), while the propoxy tail acts as a flexible spacer.

  • Phase Behavior : In Side-Chain Liquid Crystalline Polymers (SCLCPs), the propoxy spacer decouples the rigid mesogen from the polymer backbone.

  • Comparison : Compared to methoxy analogs, the propoxy chain lowers the melting point and stabilizes the Nematic phase, making it useful for room-temperature liquid crystal displays (LCDs) and smart films.

References

  • Synthesis of PDE5 Inhibitors (TPN171)

    • Title: Pharmacokinetic-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171.
    • Source: Journal of Medicinal Chemistry / ResearchG
    • URL: [Link]

  • Williamson Ether Synthesis Mechanism

    • Title: The Williamson Ether Synthesis - Mechanism and Scope.
    • Source: Master Organic Chemistry.
    • URL: [Link]

  • Liquid Crystal Mesogens

    • Title: Mesogen-jacketed liquid crystalline polymers.
    • Source: Chemical Society Reviews / ResearchG
    • URL: [Link]

  • Chemical Property Data: Title: 2-Propoxybenzonitrile CAS 6609-58-1 D
Exploratory

Discovery and history of 2-Propoxybenzonitrile

An In-Depth Technical Guide to 2-Propoxybenzonitrile: Synthesis, Properties, and Historical Context Abstract 2-Propoxybenzonitrile is a substituted aromatic ether and nitrile, a molecule whose utility is derived from the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Propoxybenzonitrile: Synthesis, Properties, and Historical Context

Abstract

2-Propoxybenzonitrile is a substituted aromatic ether and nitrile, a molecule whose utility is derived from the unique chemical reactivity of its constituent functional groups. While not a household name in chemistry, it represents a class of chemical building blocks crucial in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of 2-Propoxybenzonitrile, grounded in the foundational principles of organic synthesis. We will explore its historical context through the lens of the seminal reaction that enables its creation, detail its synthetic pathway with field-proven protocols, characterize its physicochemical properties, and discuss its relevance to modern chemical research and drug development.

Historical Perspective: The Foundational Chemistry

The specific discovery of 2-Propoxybenzonitrile is not marked by a singular, celebrated event. Rather, its existence and preparation are a direct consequence of one of the most fundamental reactions in organic chemistry: the Williamson Ether Synthesis . Developed by Alexander Williamson in 1850, this reaction was pivotal in understanding the structure of ethers and remains a cornerstone of synthetic chemistry to this day[1][2][3].

The Williamson synthesis is a powerful method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide)[3]. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[2][4]. In this mechanism, the alkoxide ion acts as the nucleophile, performing a backside attack on the carbon atom bearing a halide, which serves as a leaving group[2]. This historical breakthrough provided chemists with a reliable and versatile tool to construct carbon-oxygen-carbon ether linkages, the very bond that defines the "propoxy" portion of 2-Propoxybenzonitrile.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH Alcohol (R-OH) Alkoxide Alkoxide Ion (R-O⁻) ROH->Alkoxide Deprotonation Alkoxide_2 Alkoxide Ion (R-O⁻) Base Base R_Prime_X Alkyl Halide (R'-X) Ether Ether (R-O-R') R_Prime_X->Ether Halide Halide Ion (X⁻) R_Prime_X->Halide Leaving Group Departs Alkoxide_2->R_Prime_X Nucleophilic Attack

Caption: General mechanism of the Williamson Ether Synthesis.

Synthesis of 2-Propoxybenzonitrile

The most direct and industrially viable synthesis of 2-Propoxybenzonitrile leverages the Williamson ether synthesis, starting from the readily available precursor, 2-hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile).

Precursor Analysis: 2-Hydroxybenzonitrile

The choice of starting material is critical. 2-Hydroxybenzonitrile is an ideal precursor due to its bifunctional nature. The phenolic hydroxyl group provides the necessary nucleophilicity once deprotonated, while the nitrile group is generally stable under the basic conditions of the Williamson synthesis[5][6].

PropertyValueSource
Molecular Formula C₇H₅NO[7]
Molecular Weight 119.12 g/mol [7]
Melting Point 92-95 °C[6]
Boiling Point 149 °C @ 14 mmHg[6]
pKa ~7.17[5]

The pKa of the phenolic proton is approximately 7.17, indicating it is acidic enough to be readily deprotonated by a moderately strong base, such as potassium carbonate (K₂CO₃)[5]. This is a crucial experimental consideration; a very strong base like sodium hydride is not necessary and could potentially lead to side reactions.

Synthetic Workflow

The synthesis involves the O-alkylation of 2-hydroxybenzonitrile with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane.

Synthesis_Workflow start Starting Materials step1 Step 1: Deprotonation 2-Hydroxybenzonitrile + K₂CO₃ in DMF Formation of Potassium 2-cyanophenoxide start->step1 step2 Step 2: Alkylation (SN2) Add 1-Bromopropane Heat to 80-90°C step1->step2 step3 Step 3: Workup Quench with H₂O Extract with Ethyl Acetate step2->step3 step4 Step 4: Purification Wash organic layer Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography step3->step4 end Product: 2-Propoxybenzonitrile step4->end

Caption: Experimental workflow for the synthesis of 2-Propoxybenzonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Hydroxybenzonitrile119.1210.0 g83.9 mmol1.0
1-Bromopropane123.0012.4 g (10.3 mL)100.7 mmol1.2
Potassium Carbonate (K₂CO₃)138.2117.4 g125.9 mmol1.5
N,N-Dimethylformamide (DMF)-100 mL--
Ethyl Acetate-200 mL--
Deionized Water-300 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol) and anhydrous potassium carbonate (17.4 g, 125.9 mmol).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 100 mL) to the flask. Causality Note: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the potassium cation but not the phenoxide anion, leaving the nucleophile highly reactive.

  • Alkylation: Add 1-bromopropane (10.3 mL, 100.7 mmol) to the stirring suspension. Causality Note: A primary alkyl halide is used to minimize the competing E2 elimination side reaction, which is more prevalent with secondary or tertiary halides[2][3].

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 300 mL of deionized water.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Propoxybenzonitrile.

Physicochemical & Spectroscopic Characterization

The identity and purity of the synthesized 2-Propoxybenzonitrile are confirmed through its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Data not widely published; estimated to be >200 °C
Key IR Absorptions (cm⁻¹) ~2220-2230 (C≡N stretch), ~1250 (Aryl-O stretch)
¹H NMR (CDCl₃, δ ppm) ~7.5 (m, 2H, Ar-H), ~7.0 (m, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~1.9 (sextet, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) ~160 (C-O), ~134, ~133, ~121, ~116, ~115 (Ar-C), ~117 (C≡N), ~71 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃)

Note: NMR chemical shifts are approximate and may vary based on solvent and instrument.

Applications in Research and Drug Development

The true value of 2-Propoxybenzonitrile lies in its role as a versatile chemical intermediate. The nitrile group (—C≡N) is a particularly valuable pharmacophore in medicinal chemistry. It is relatively stable and can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the physicochemical properties of a molecule to improve bioavailability[8][9].

While specific drugs derived directly from 2-Propoxybenzonitrile are not prominent, its precursor, 2-hydroxybenzonitrile, is a known intermediate for synthesizing fungicides like azoxystrobin and antihypertensive drugs[5]. Derivatives of 2-hydroxybenzonitrile are also used to create potent inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease[10]. This establishes a clear line of authoritative grounding for the utility of the 2-alkoxybenzonitrile scaffold in developing biologically active agents. The propoxy group can be used to tune lipophilicity, which is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Logical_Relationship cluster_precursors Precursors cluster_reaction Core Chemistry cluster_product Product & Application Precursor1 2-Hydroxybenzonitrile Reaction Williamson Ether Synthesis (SN2) Precursor1->Reaction Precursor2 1-Propyl Halide Precursor2->Reaction Product 2-Propoxybenzonitrile Reaction->Product Application Intermediate for Pharmaceutical & Agrochemical Synthesis Product->Application

Caption: Logical relationship from precursors to application.

Conclusion

The story of 2-Propoxybenzonitrile is not one of a dramatic discovery but of the logical application of foundational chemical principles. Its synthesis is a classic illustration of the Williamson Ether Synthesis, a reaction that has been a workhorse for organic chemists for over 170 years. As a chemical intermediate, it provides a scaffold with two valuable functional handles: a stable, polar nitrile group and a lipophilic propoxy ether group. This combination makes 2-Propoxybenzonitrile and related structures valuable building blocks for researchers and scientists in drug discovery and materials science, allowing for the systematic and rational design of novel, high-value molecules.

References

  • Williamson Ether Synthesis. (n.d.). In Google Arts & Culture.
  • Williamson ether synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). (n.d.). Cheméo. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Cyanophenol. (2024). ChemBK. Retrieved from [Link]

  • 2-propoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Synthesis of 2-Propoxybenzonitrile

Abstract & Strategic Rationale This application note details a robust, laboratory-scale protocol for the synthesis of 2-Propoxybenzonitrile (CAS: 5555-25-9) via the Williamson ether synthesis of 2-hydroxybenzonitrile (sa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details a robust, laboratory-scale protocol for the synthesis of 2-Propoxybenzonitrile (CAS: 5555-25-9) via the Williamson ether synthesis of 2-hydroxybenzonitrile (salicylonitrile).

While often viewed as a trivial alkylation, the synthesis of ortho-substituted benzonitriles presents specific challenges regarding steric hindrance and the ambident nature of the phenoxide nucleophile (O- vs. C-alkylation). This protocol utilizes a Potassium Carbonate / Acetone system enhanced with catalytic Potassium Iodide (Finkelstein conditions) .

Why this route?

  • Selectivity: The use of a mild base (

    
    ) in a polar aprotic solvent favors the formation of the ether (O-alkylation) over the ring-alkylated byproducts.
    
  • Scalability: Unlike Mitsunobu reactions (which generate stoichiometric phosphine oxide waste), this alkylation is atom-economical and scalable from gram to kilogram quantities.

  • Relevance: This moiety is a critical intermediate in Structure-Activity Relationship (SAR) studies for PDE5 inhibitors (Sildenafil analogues) and various liquid crystal mesogens, where the propoxy tail modulates lipophilicity (

    
    ).
    

Reaction Scheme & Mechanism

The synthesis proceeds via an


 nucleophilic substitution.[1][2] The phenolic proton of 2-hydroxybenzonitrile (

) is deprotonated by carbonate to form a phenoxide. This nucleophile attacks the primary carbon of 1-bromopropane.
Mechanistic Pathway (DOT Visualization)

ReactionScheme Reactant1 2-Hydroxybenzonitrile (Nucleophile) Intermediate Transition State [O...C...Br]‡ Reactant1->Intermediate + K2CO3 (Base) Reactant2 1-Bromopropane (Electrophile) Reactant2->Intermediate Catalyst KI (Cat.) (Finkelstein Exchange) Catalyst->Intermediate I- displaces Br- (Faster Kinetics) Product 2-Propoxybenzonitrile (Target) Intermediate->Product Byproduct KBr / KHCO3 (Salts) Intermediate->Byproduct

Figure 1: Mechanistic pathway highlighting the Finkelstein enhancement where Iodide acts as a superior leaving group and nucleophile.

Materials & Safety Profile

Reagents Table
ReagentMW ( g/mol )Equiv.[3][4][5][6]Density (g/mL)Role
2-Hydroxybenzonitrile 119.121.0SolidSubstrate
1-Bromopropane 122.991.51.35Alkylating Agent
Potassium Carbonate (

)
138.212.0SolidBase
Potassium Iodide (KI) 166.000.1SolidCatalyst
Acetone 58.08N/A0.784Solvent
Critical Safety Directives (HSE)
  • Nitrile Toxicity: While less volatile than simple aliphatic nitriles, 2-propoxybenzonitrile can metabolize to release cyanide. Work in a fume hood.

  • Alkyl Halides: 1-Bromopropane is a reproductive toxin and neurotoxin. Double-glove (Nitrile) is required.

  • Pressure Hazard: The reaction is run at reflux. Ensure the condenser is active and the system is not sealed closed (use a drying tube or inert gas balloon).

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Charging: Add 2-Hydroxybenzonitrile (11.9 g, 100 mmol) and anhydrous Acetone (100 mL). Stir until dissolved.

  • Base Addition: Add

    
      (27.6 g, 200 mmol) and KI  (1.66 g, 10 mmol). The mixture will become a suspension.
    
    • Expert Note: Anhydrous

      
       is preferred. If the salt is clumpy, grind it with a mortar and pestle to increase surface area.
      
  • Alkylation: Add 1-Bromopropane (13.6 mL, 150 mmol) via syringe.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

    
    C internal temp) for 12–16 hours .
    
Phase 2: Monitoring & Workup
  • TLC Check: Monitor using Hexane:Ethyl Acetate (8:2).

    • Target: Disappearance of the starting phenol (

      
      ) and appearance of the less polar ether (
      
      
      
      ).
    • Stain: UV (254 nm) is sufficient.

  • Filtration: Cool to Room Temperature (RT). Filter the white precipitate (inorganic salts) through a sintered glass funnel or a Celite pad. Rinse the cake with cold acetone (2 x 20 mL).

  • Concentration: Evaporate the acetone filtrate under reduced pressure (Rotovap,

    
    C bath) to yield a crude oil.
    
  • Scavenging Wash (Critical Step):

    • Dissolve the crude oil in Ethyl Acetate (100 mL) .

    • Wash with 1M NaOH (2 x 50 mL) .

    • Why? This removes any unreacted starting phenol. The phenol becomes a water-soluble phenoxide, while the product remains in the organic layer.

    • Wash with Brine (50 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 3: Purification Workflow (DOT Visualization)

Workup Crude Crude Reaction Mix (Solvent + Salts + Product) Filter Filtration (Remove KBr/K2CO3) Crude->Filter Evap Evaporation (Remove Acetone) Filter->Evap Redissolve Dissolve in EtOAc Evap->Redissolve Wash Wash with 1M NaOH (CRITICAL: Removes Phenol) Redissolve->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Distill Vacuum Distillation (High Purity) Dry->Distill

Figure 2: Purification workflow emphasizing the NaOH wash to ensure removal of starting material.

Characterization & Expected Data

The product, 2-Propoxybenzonitrile, is typically isolated as a clear to pale yellow oil.

TechniqueParameterExpected Signal/ValueInterpretation
Appearance Physical StateClear OilHigh purity (Yellowing indicates oxidation/impurities)
Yield Mass13.0 – 14.5 g (80–90%)Efficient conversion
IR Spectroscopy Nitrile Stretch

Sharp, distinct -CN peak
IR Spectroscopy Ether Stretch

Aryl-Alkyl ether bond
1H NMR (CDCl3)

ppm
Triplet (2H)

protons (Diagnostic)
1H NMR (CDCl3)

ppm
Multiplet (2H)

(Propyl middle)
1H NMR (CDCl3)

ppm
Triplet (3H)

(Terminal methyl)

Boiling Point: Approx.


C at 10 mmHg (Estimated based on homologs).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old

      
       (absorbed water) or insufficient agitation.
      
    • Fix: Flame-dry the base or switch to DMF as solvent (

      
      C). DMF accelerates the reaction significantly but requires aqueous extraction to remove the solvent.
      
  • Issue: C-Alkylation Byproducts.

    • Cause: Reaction temperature too high or solvent too non-polar.

    • Fix: Stick to Acetone/Reflux. Do not use Toluene without a phase transfer catalyst.

  • Issue: Emulsions during Workup.

    • Cause: Density of propoxybenzonitrile is close to water (~1.0 g/mL).[7]

    • Fix: Add more Brine (increases aqueous density) or use Dichloromethane (DCM) instead of Ethyl Acetate for extraction.

References

  • BenchChem. (2025).[6] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from

  • Organic Syntheses. (1955). p-Methoxybenzonitrile (Anisole derivative synthesis similar to propoxy). Org. Synth. 35 , 7. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzonitrile Derivatives. Retrieved from [8]

  • ChemGuide. (2023). Nucleophilic Substitution in Halogenoalkanes. Retrieved from

Sources

Application

Application Note: Purification Protocols for 2-Propoxybenzonitrile (CAS 6609-58-1)

Abstract 2-Propoxybenzonitrile is a critical intermediate in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra). Its purity is paramount, as phenolic impurities (u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Propoxybenzonitrile is a critical intermediate in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra). Its purity is paramount, as phenolic impurities (unreacted salicylonitrile) can poison downstream sulfonation catalysts. This guide defines a robust purification strategy combining chemoselective caustic washing with high-vacuum fractional distillation. This protocol ensures the removal of the specific acidic impurity salicylonitrile and the volatile alkylating agent 1-bromopropane, yielding a product suitable for pharmaceutical-grade applications.

Physicochemical Profile & Impurity Analysis

Before initiating purification, the operator must understand the physical state of the target and the thermodynamic properties of likely impurities.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name 2-Propoxybenzonitrile[PubChem, 2025]
CAS Number 6609-58-1[Matrix Scientific, 2025]
Physical State Clear to pale yellow liquid[Matrix Scientific, 2025]
Boiling Point 101°C @ 1.0 mmHg[Matrix Scientific, 2025]
Density 1.02 g/mL[AK Scientific, 2025]
LogP (Predicted) ~2.9[PubChem, 2025]
Impurity Profile

The synthesis typically involves the O-alkylation of salicylonitrile with 1-bromopropane (or 1-chloropropane) using a base (e.g.,


) in a polar aprotic solvent.
  • Salicylonitrile (Starting Material):

    
    . Acidic phenol.
    
  • 1-Bromopropane (Reagent): Volatile liquid (BP ~71°C).

  • O-Alkylation Byproducts: Trace dimers or hydrolysis products.

Method A: Chemoselective Caustic Workup (Primary Purification)

Principle: The most persistent impurity, salicylonitrile, possesses a phenolic hydroxyl group. By adjusting the pH of the aqueous phase to


 using dilute Sodium Hydroxide (NaOH), the phenol is deprotonated to form water-soluble sodium salicylonitrile. The target, 2-propoxybenzonitrile, lacks acidic protons and remains in the organic phase.
Protocol
  • Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate or Toluene) to a concentration of approx. 0.5 M.

    • Note: Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic aqueous layers.

  • Caustic Wash: Wash the organic layer twice with 1.0 N NaOH (Volume ratio 1:1).

    • Validation: Check the pH of the aqueous output.[1] It must remain basic (pH > 10). If the pH drops, the base is being consumed by excess acid; perform a third wash.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and break any emulsions.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) for 30 minutes. Filter off the solids.
    
  • Concentration: Remove the solvent via rotary evaporation.

Workflow Logic (Graphviz)

purification_logic Crude Crude Mixture (Target + Salicylonitrile + Salts) Solvent Add Solvent (EtOAc or Toluene) Crude->Solvent Wash Wash with 1N NaOH (pH > 10) Solvent->Wash Sep Phase Separation Wash->Sep Aq_Layer Aqueous Layer (Contains Sodium Salicylonitrile) Sep->Aq_Layer Deprotonated Impurities Org_Layer Organic Layer (Contains 2-Propoxybenzonitrile) Sep->Org_Layer Neutral Target Waste Discard Aqueous Waste (Neutralize before disposal) Aq_Layer->Waste Dry Dry (MgSO4) & Concentrate Org_Layer->Dry Final Semi-Pure Oil (Ready for Distillation) Dry->Final

Figure 1: Chemoselective extraction logic separating the phenolic impurity from the neutral ether target.

Method B: High-Vacuum Fractional Distillation (Final Polish)

Principle: While the caustic wash removes the starting material, trace solvents and oligomers may remain. Distillation takes advantage of the significant boiling point difference between the target (101°C @ 1 mmHg) and the volatile alkyl halide.

Equipment Setup
  • Flask: Round-bottom flask (max 60% full).

  • Column: Vigreux column (10-15 cm) to prevent entrainment.

  • Condenser: Water-cooled.

  • Vacuum Source: High-vacuum pump capable of

    
     mmHg.
    
Protocol
  • Degassing: Stir the semi-pure oil under weak vacuum (water aspirator) at room temperature for 15 minutes to remove residual Ethyl Acetate/Toluene.

  • Heating: Apply high vacuum (< 1 mmHg). Slowly heat the oil bath.

  • Fore-run Collection:

    • Collect any distillate appearing below 80°C (at 1 mmHg) . This fraction typically contains unreacted 1-bromopropane and residual solvents.

  • Main Fraction Collection:

    • Collect the fraction distilling steadily at 99°C – 103°C (at 1 mmHg) .

    • Observation: The liquid should be clear and colorless.[2][1]

  • Cool Down: Stop heating before the flask runs dry to prevent thermal decomposition of the residue (pot residue).

Method C: Flash Chromatography (Alternative for Small Scale)

For small-scale (mg to gram) purification where distillation is impractical, use silica gel chromatography.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Ramp: 95:5 Hexane:EtOAc (Elutes 2-Propoxybenzonitrile).

    • Flush: 50:50 Hexane:EtOAc (Elutes polar Salicylonitrile if present).

  • Detection: UV absorption at 254 nm.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (

    
    ):  Look for the disappearance of the phenolic proton (broad singlet > 5 ppm) and the presence of the propoxy triplet at 
    
    
    
    ppm.
  • HPLC: Purity > 98% is required for pharmaceutical intermediates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Emulsion formation during extraction.Add saturated NaCl (Brine) or filter through Celite to break emulsion.
Product is Yellow Oxidation or traces of phenol.Redistill under inert atmosphere (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

). Ensure NaOH wash was thorough.
Solid Precipitate Residual salts (

).
The product is a liquid.[3][1][4] If solids appear, filter the oil through a fritted glass funnel before distillation.

References

  • Matrix Scientific. (2025). Safety Data Sheet: 2-Propoxybenzonitrile. Retrieved from .

  • PubChem. (2025).[5] Compound Summary: 2-Propoxybenzonitrile.[6] National Center for Biotechnology Information. Retrieved from .

  • AK Scientific. (2025). Product Specifications: 2-Propoxybenzonitrile. Retrieved from .

  • Pfizer Inc. (Various). Patents regarding the synthesis of Sildenafil.

Sources

Method

Application of 2-Propoxybenzonitrile in organic synthesis

Application Note: 2-Propoxybenzonitrile in Medicinal Chemistry & Organic Synthesis Executive Summary 2-Propoxybenzonitrile (2-PrOBN) is a critical intermediate in the synthesis of cGMP-specific phosphodiesterase type 5 (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Propoxybenzonitrile in Medicinal Chemistry & Organic Synthesis

Executive Summary

2-Propoxybenzonitrile (2-PrOBN) is a critical intermediate in the synthesis of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors , a class of drugs used to treat erectile dysfunction and pulmonary arterial hypertension (e.g., Sildenafil, Vardenafil analogs). Its structural significance lies in the ortho-alkoxy group, which is essential for the pharmacophore's binding affinity and lipophilic profile.

Beyond its role in PDE5 inhibitor synthesis, 2-PrOBN serves as a versatile building block for generating 2-propoxybenzylamines (via reduction), benzamidines (via Pinner reaction), and tetrazoles (via cycloaddition). This guide provides validated protocols for its synthesis, chlorosulfonation, and downstream derivatization, emphasizing process safety and yield optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 2-Propoxybenzonitrile (2-n-Propoxybenzonitrile)
CAS Number 6609-58-1
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~89°C at 0.7 mbar (Distilled)
Density ~1.02 g/mL
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone); Insoluble in water
Key Hazards Irritant, Harmful if swallowed/inhaled (Nitrile functionality)

Core Application: Synthesis of PDE5 Inhibitor Scaffolds

The primary industrial application of 2-PrOBN is as the precursor to 5-chlorosulfonyl-2-propoxybenzonitrile . This sulfonyl chloride is the "gateway" intermediate that allows the attachment of the piperazine or nitrogen-containing heterocycle found in modern PDE5 inhibitors.

Mechanism of Action in Synthesis

The ortho-propoxy group directs electrophilic aromatic substitution (chlorosulfonation) to the para position relative to itself (the 5-position of the ring), owing to its strong electron-donating effect which overpowers the electron-withdrawing nitrile group.

Protocol A: Synthesis of 2-Propoxybenzonitrile

Starting Material: 2-Hydroxybenzonitrile (Salicylonitrile, CAS 611-20-1)

Reagents:

  • 2-Hydroxybenzonitrile (1.0 equiv)

  • 1-Bromopropane (1.2 equiv) or 1-Iodopropane

  • Potassium Carbonate (K₂CO₃, 1.5 equiv, anhydrous)

  • Solvent: Acetone or DMF

Procedure:

  • Dissolution: Dissolve 2-hydroxybenzonitrile in Acetone (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃. The mixture will form a suspension.

  • Alkylation: Add 1-bromopropane dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The residue is typically pure enough for the next step. For high purity, distill under vacuum (bp ~89°C @ 0.7 mbar).[1]

Protocol B: Chlorosulfonation (The Critical Step)

Target: 5-Chlorosulfonyl-2-propoxybenzonitrile

Safety Warning: Chlorosulfonic acid (ClSO₃H) reacts violently with water to produce HCl gas and sulfuric acid. Perform strictly in a fume hood with a scrubber.

Reagents:

  • 2-Propoxybenzonitrile (1.0 equiv)[2]

  • Chlorosulfonic acid (4.0 – 5.0 equiv)

  • Thionyl chloride (SOCl₂, 1.0 equiv, optional but recommended to scavenge water and drive conversion)

Procedure:

  • Setup: Use a dry 3-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Cooling: Charge Chlorosulfonic acid into the flask and cool to 0–5°C using an ice/salt bath.

  • Addition: Add 2-Propoxybenzonitrile dropwise. Control the exotherm—do not allow internal temperature to exceed 10°C during addition.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Then, heat slowly to 60°C for 2 hours.

    • Note: If using Thionyl Chloride, add it after the mixture reaches room temperature, then heat.

  • Quenching (High Risk): Cool the reaction mass to ambient temperature. Pour the reaction mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. Do not add water to the acid.

  • Isolation: The sulfonyl chloride will precipitate as a solid or heavy oil. Extract with Dichloromethane (DCM).

  • Drying: Wash the organic layer with cold water, dry over MgSO₄, and concentrate below 40°C (sulfonyl chlorides are thermally unstable).

Secondary Applications: Nitrile Transformations

2-PrOBN is also a scaffold for other pharmacophores via modification of the nitrile group.

Protocol C: Reduction to 2-Propoxybenzylamine

Used for synthesizing secondary amines or reductive amination targets.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) or Borane-THF complex.

  • Solvent: Dry THF.

Procedure:

  • Suspend LiAlH₄ in dry THF at 0°C under Argon.

  • Add 2-Propoxybenzonitrile (dissolved in THF) dropwise.

  • Reflux for 3 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.

  • Filter precipitate and concentrate filtrate to yield the amine.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways from 2-Propoxybenzonitrile, highlighting its central role in creating PDE5 inhibitors and other bioactive molecules.

G cluster_0 Medicinal Chemistry Pathway Salicylonitrile 2-Hydroxybenzonitrile (CAS 611-20-1) PrOBN 2-Propoxybenzonitrile (CAS 6609-58-1) Salicylonitrile->PrOBN 1-Bromopropane K2CO3, Acetone SulfonylCl 5-Chlorosulfonyl- 2-propoxybenzonitrile PrOBN->SulfonylCl ClSO3H (Chlorosulfonation) Amine 2-Propoxybenzylamine PrOBN->Amine LiAlH4 or Borane Reduction Amidoxime Benzamidoxime (TPN171 Intermediate) PrOBN->Amidoxime NH2OH (Hydroxylamine) Sulfonamide PDE5 Inhibitor Scaffold (Sulfonamide) SulfonylCl->Sulfonamide Amine Coupling (e.g., Methylpiperazine)

Caption: Synthetic divergence of 2-Propoxybenzonitrile. The red path indicates the critical route for PDE5 inhibitor synthesis (e.g., Vardenafil analogs).

Troubleshooting & Optimization

  • Regioselectivity Issues: In the chlorosulfonation step, if the temperature rises too quickly (>20°C during addition), you may observe sulfonation at the 3-position (ortho to the alkoxy) or disulfonation. Strict temperature control ensures the 5-position (para to alkoxy) is favored.

  • Hydrolysis of Nitrile: During acidic workups (like chlorosulfonation quenching), the nitrile group is relatively stable, but prolonged exposure to hot acid can hydrolyze it to the amide. Ensure the quench is cold and rapid.

  • Alkylation Yield: If the reaction of 2-hydroxybenzonitrile with propyl bromide is slow, add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive propyl iodide in situ.

Safety & Handling

  • Nitriles: Treat 2-Propoxybenzonitrile as a potential cyanide source under metabolic or extreme chemical conditions. Use gloves and work in a hood.

  • Chlorosulfonic Acid: Extremely corrosive and reacts explosively with water.

    • PPE: Face shield, acid-resistant gloves (butyl rubber), and apron are mandatory.

    • Spill Control: Do not use water. Use dry sand or earth to absorb, then neutralize cautiously.

References

  • Synthesis of PDE5 Inhibitor Intermediates

    • Source: "2-Phenyl substituted imidazotriazinones as phosphodiesterase inhibitors." US Patent 6,362,178 B1.
  • Chemical Properties & CAS Verification

    • Source: PubChem Compound Summary for 2-Propoxybenzonitrile (CAS 6609-58-1).
    • (Search CAS 6609-58-1)

  • General Nitrile Reduction Protocols

    • Source: "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 2009.
  • TPN171 (PDE5 Inhibitor)

    • Source: "Pharmacokinetic-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171." Journal of Medicinal Chemistry.

Sources

Application

Application Notes and Protocols for 2-Propoxybenzonitrile in Synthetic Chemistry

Introduction 2-Propoxybenzonitrile is a versatile aromatic nitrile that serves as a valuable building block in the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propoxybenzonitrile is a versatile aromatic nitrile that serves as a valuable building block in the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the nitrile group, a key functional handle, allows for its transformation into various other functionalities such as amines, ketones, and carboxylic acid derivatives. The propoxy group at the ortho position can influence the electronic properties and steric environment of the nitrile, offering unique reactivity and substitution patterns. This guide provides a comprehensive overview of the essential protocols for handling and setting up reactions with 2-Propoxybenzonitrile, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory. Below is a summary of the key properties of 2-Propoxybenzonitrile and related compounds, which can be used for reaction planning and safety assessment.

Table 1: Physicochemical Properties of 2-Propoxybenzonitrile and Related Compounds

Property2-Propoxybenzonitrile (Predicted/Analogous Data)3-(Propan-2-yloxy)benzonitrile[1]Benzonitrile[2]
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NOC₇H₅N
Molecular Weight 161.20 g/mol 161.20 g/mol 103.12 g/mol
Appearance Colorless to pale yellow liquid (predicted)Not specifiedColorless liquid
Boiling Point ~230-240 °C (estimated)Not specified190.7 °C
Density ~1.0 g/mL (estimated)Not specified1.01 g/mL
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).Not specifiedSlightly soluble in water

Safety Precautions:

2-Propoxybenzonitrile, like other aromatic nitriles, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Based on the safety data for analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1].

Synthesis of 2-Propoxybenzonitrile

The most common and efficient method for the synthesis of 2-Propoxybenzonitrile is the Williamson ether synthesis, starting from the readily available 2-hydroxybenzonitrile and a propyl halide. A phase-transfer catalyzed method is often preferred for its efficiency and selectivity.

Protocol: Phase-Transfer Catalyzed Synthesis of 2-Propoxybenzonitrile

This protocol describes a robust method for the O-alkylation of 2-hydroxybenzonitrile. The use of a phase-transfer catalyst facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent.

Materials:

  • 2-Hydroxybenzonitrile

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in toluene or DCM.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05-0.1 eq).

  • Addition of Alkylating Agent: Add 1-bromopropane (1.1-1.5 eq) to the stirred suspension.

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-propoxybenzonitrile[3].

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 2-hydroxybenzonitrile in Toluene/DCM add_reagents Add K₂CO₃ and TBAB start->add_reagents 1. add_alkylating Add 1-Bromopropane add_reagents->add_alkylating 2. react Heat and Stir (2-8h) add_alkylating->react 3. workup Aqueous Work-up react->workup 4. extract Extraction workup->extract 5. dry Dry and Concentrate extract->dry 6. purify Purification (Chromatography/Distillation) dry->purify 7. end Pure 2-Propoxybenzonitrile purify->end Grignard_Reaction reagent 2-Propoxybenzonitrile intermediate Imine Intermediate reagent->intermediate 1. Addition grignard Grignard Reagent (R-MgX) grignard->intermediate ketone 2-Propoxy- (R)-ketone intermediate->ketone 2. Acidic Hydrolysis Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add transmetal Transmetalation ox_add->transmetal Pd(II) Intermediate red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Regeneration product Coupled Product (Ar-R) red_elim->product aryl_halide Aryl Halide (Ar-X) aryl_halide->ox_add boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->transmetal

Sources

Method

HPLC and GC methods for analyzing 2-Propoxybenzonitrile purity

Application Note: Dual-Modality Purity Assessment of 2-Propoxybenzonitrile Introduction & Scope 2-Propoxybenzonitrile (CAS: 13471-28-8) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dual-Modality Purity Assessment of 2-Propoxybenzonitrile

Introduction & Scope

2-Propoxybenzonitrile (CAS: 13471-28-8) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and functional materials. Its quality is defined by two critical attributes:

  • Absence of the phenolic precursor: 2-Hydroxybenzonitrile (starting material).

  • Absence of alkylating agents: Propyl halides (genotoxic potential).

Because of the divergent physicochemical properties of these impurities, a single analytical method is often insufficient. This guide details a dual-modality approach :

  • RP-HPLC-UV: Optimized for detecting the polar, non-volatile phenolic precursor and hydrolysis byproducts (amides).

  • GC-FID: Optimized for the volatile main assay and residual alkyl halides.

Method Selection Strategy

The following decision matrix illustrates the logical grounding for selecting specific detectors based on impurity volatility and polarity.

MethodSelection Sample 2-Propoxybenzonitrile Sample ImpurityA Impurity A: 2-Hydroxybenzonitrile (Polar/Phenolic) Sample->ImpurityA Contains ImpurityB Impurity B: Propyl Halides (High Volatility) Sample->ImpurityB Contains HPLC Method A: RP-HPLC (C18 / Acidic pH) ImpurityA->HPLC High BP / Tailing on GC GC Method B: GC-FID (DB-5 / Split) ImpurityB->GC No UV Chromophore Result1 Data Output 1 HPLC->Result1 Purity (Related Substances) Result2 Data Output 2 GC->Result2 Assay & Volatiles

Figure 1: Analytical workflow segregating impurities by physicochemical properties to ensure comprehensive coverage.

Protocol A: RP-HPLC for Related Substances

Objective: Quantify 2-Hydroxybenzonitrile (starting material) and 2-Propoxybenzamide (hydrolysis degradant). Rationale: The phenolic starting material is acidic (pKa ~7-8). On GC, phenols often tail or require derivatization. In HPLC, we use an acidic mobile phase to suppress ionization, ensuring sharp peaks and high resolution.

Chromatographic Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 210 nm (Secondary for non-conjugated impurities)
Injection Vol 5.0 µL
Diluent 50:50 Water:Acetonitrile
Gradient Program

Self-Validating Logic: The gradient starts with low organic content to retain the polar phenol, then ramps up to elute the lipophilic ether (main peak), and finally washes the column.

Time (min)% Mobile Phase BEvent
0.020Initial Hold (Retain Phenol)
5.020Isocratic elution of Impurity A
15.090Ramp to elute Main Peak
20.090Column Wash
20.120Re-equilibration
25.020End of Run
System Suitability Criteria (SST)
  • Resolution (Rs): > 2.0 between 2-Hydroxybenzonitrile and 2-Propoxybenzonitrile.

  • Tailing Factor (T): < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Protocol B: GC-FID for Assay and Volatiles

Objective: Purity Assay (% w/w) and quantification of residual Propyl Bromide/Iodide. Rationale: 2-Propoxybenzonitrile is thermally stable and volatile. GC offers superior resolution for isomeric impurities and alkyl halides which lack strong UV chromophores.

Instrument Conditions
ParameterSpecification
Inlet Split/Splitless (Split ratio 50:1)
Inlet Temp 250°C
Column 5%-Phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30 m × 0.32 mm × 0.25 µm
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Detector FID @ 280°C
Makeup Gas Nitrogen (25 mL/min)
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-602.0 (Elute Alkyl Halides)
152405.0 (Elute Main Peak)
302803.0 (Burn off heavy residues)
Sample Preparation
  • Standard: Dissolve 50 mg Reference Standard in 50 mL Methanol.

  • Sample: Dissolve 50 mg Sample in 50 mL Methanol.

  • Internal Standard (Optional): Dodecane (if high precision assay is required).

Validation Framework (ICH Q2(R1))

To ensure these protocols are "Trustworthy" and "Authoritative," they must be validated against ICH Q2(R1) guidelines [1].

A. Specificity
  • HPLC: Inject individual impurities. Confirm 2-Hydroxybenzonitrile elutes before the main peak (approx RRT 0.4).

  • GC: Inject solvent blanks. Ensure no interference at the retention time of 2-Propoxybenzonitrile.

B. Linearity
  • Prepare 5 concentration levels (50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]
C. Accuracy (Recovery)
  • Spike known amounts of impurities into the sample.

  • Acceptance: Recovery between 90–110%.

D. Limit of Quantitation (LOQ)
  • Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.

  • Note: For genotoxic alkyl halides in GC, LOQ must be established at ppm levels.

Troubleshooting & Causality

  • Issue: Split peaks in HPLC.

    • Cause: Sample solvent is too strong (100% ACN).

    • Fix: Match the diluent to the initial mobile phase (50:50 Water:ACN).

  • Issue: Drifting Baseline in UV.

    • Cause: Absorption of the mobile phase at low wavelengths.

    • Fix: Use HPLC-grade Phosphoric acid and ensure detection is >210 nm.[2]

  • Issue: Tailing Phenol Peak.

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure the column is "End-capped" and pH is acidic (< 3.0).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • PubChem. (n.d.).[5] 2-Propoxybenzonitrile (Compound Summary). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient logic).

Sources

Application

Application Note: Safe Handling, Storage, and Protocol Integration of 2-Propoxybenzonitrile

Abstract & Scope This technical guide outlines the operational standards for handling 2-Propoxybenzonitrile (CAS: 5904-98-3) . As an ortho-substituted alkoxybenzonitrile, this compound serves as a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the operational standards for handling 2-Propoxybenzonitrile (CAS: 5904-98-3) . As an ortho-substituted alkoxybenzonitrile, this compound serves as a critical intermediate in the synthesis of pharmaceutical agents, including phosphodiesterase inhibitors (e.g., Sildenafil analogs) and specific kinase inhibitors. While structurally stable, the presence of the nitrile moiety and the propoxy ether linkage necessitates a rigorous safety protocol to mitigate risks associated with metabolic cyanide release, skin absorption, and potential peroxide formation.

Target Audience: Medicinal Chemists, Process Engineers, and EHS Officers.

Physicochemical Profile & Hazard Identification

Understanding the physical state of 2-Propoxybenzonitrile is the first step in designing a safety protocol. Unlike smaller aliphatic nitriles (e.g., propionitrile), this aromatic derivative exhibits lower volatility but retains significant contact hazards.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicOperational Implication
CAS Number 5904-98-3Unique identifier for inventory/SDS lookup.[1]
Molecular Weight 161.20 g/mol Required for molarity calculations.[1]
Physical State Liquid (at RT) to Low-Melting SolidMay require gentle warming (water bath <40°C) if solidified.[1]
Boiling Point ~250–260°C (Predicted)Low volatility; inhalation risk is primarily via aerosols/mists.[1]
Solubility Organic solvents (DCM, EtOAc, DMSO)Incompatible with aqueous extraction without organic modification.[1]
Flash Point >110°C (Estimated)Class IIIB Combustible Liquid.[1]
Toxicology & Risk Assessment[1]
  • Acute Toxicity (Oral/Dermal): Classified as Harmful (H302/H312) . The primary mechanism of toxicity for benzonitriles involves hepatic metabolism, where cytochrome P450 enzymes can liberate the cyano group as cyanide anion (

    
    ), leading to histotoxic hypoxia [1].
    
  • Skin Irritation: The lipophilic propoxy tail facilitates dermal penetration. Direct contact causes irritation and increases the systemic load of the nitrile.

  • Incompatibility: Reacts vigorously with strong oxidizers and strong acids (hydrolysis to 2-propoxybenzoic acid or amide).

Storage Protocols: The "Inert Barrier" System

To maintain reagent integrity and safety, a "Store-and-Check" system is required.

Environmental Control[1]
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). Although less prone to peroxidation than diethyl ether, the propoxy ether linkage can slowly auto-oxidize over extended periods.

  • Temperature: Cool, dry area (

    
     to 
    
    
    
    ). Refrigeration is recommended to retard hydrolysis and oxidation.
  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers which may catalyze degradation.

The Peroxide/Hydrolysis Check (Quarterly)

Before using material stored >6 months:

  • Visual Inspection: Check for crystal formation (peroxides) or cloudiness (hydrolysis).

  • HNMR Validation: Run a quick

    
    -NMR in 
    
    
    
    .
    • Pass: Distinct triplet for terminal methyl (~1.0 ppm) and multiplet for methylene.

    • Fail: Broadening peaks or appearance of carboxylic acid protons (>10 ppm), indicating hydrolysis.

Handling & Synthesis Protocols

Protocol A: Safe Transfer (Liquid Phase)

Objective: Transfer 2-Propoxybenzonitrile from stock bottle to reaction vessel without dermal exposure.

Equipment:

  • Glass syringe (Gas-tight preferred).

  • Long stainless steel needle (deflected point to prevent coring).

  • Septum-sealed reaction vessel.

Step-by-Step:

  • PPE Setup: Don standard lab coat, safety glasses, and double gloves (Inner: Latex/Nitrile, Outer: Thick Nitrile or Laminate like Silver Shield®). Note: Standard thin nitrile offers <15 mins protection against aromatic solvents.

  • Vessel Prep: Purge the reaction vessel with

    
    . Ensure the stock bottle is clamped securely.
    
  • Pressure Equalization: Insert a needle connected to an inert gas line into the stock bottle septum (if available) or use a "vent" needle to prevent vacuum lock.

  • Aspiration: Insert the syringe needle. Slowly draw the viscous liquid. Do not pull the plunger rapidly to avoid cavitation bubbles.

  • Transfer: Move the syringe immediately to the reaction vessel septum. Inject slowly down the side of the flask.

  • Needle Wash: Immediately draw a compatible solvent (e.g., Acetone) into the syringe and eject into a dedicated "Organic Waste + Nitriles" container.

Protocol B: Reaction Quenching

Context: Nitrile hydrolysis reactions often require acidic or basic conditions. Danger: Adding strong acid to a hot nitrile mixture can cause rapid exotherms.

  • Cool Down: Cool reaction mixture to

    
     (Ice/Water bath).
    
  • Dilution: Dilute with an inert solvent (e.g., Ethyl Acetate) before quenching.

  • Dropwise Addition: Add the quenching agent (e.g., 1M HCl or Sat.

    
    ) dropwise via an addition funnel. Monitor internal temperature; do not exceed 
    
    
    
    .

Emergency Response & Visualization

Diagram 1: Safe Transfer Workflow

This workflow enforces the "Closed System" approach to minimize vapor release and exposure.

SafeTransfer cluster_hood Fume Hood Boundary Stock Stock Bottle (Amber Glass, N2) Prep PPE Check (Double Glove) Stock->Prep Inspect Transfer Syringe Transfer (Positive Displacement) Prep->Transfer Aspirate Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Inject Waste Needle Wash (Solvent Rinse) Transfer->Waste Clean Immediately

Caption: Figure 1. Closed-loop transfer logic to prevent aerosolization and dermal contact.

Diagram 2: Emergency Response Logic

Immediate decision-making path for accidental exposure.

EmergencyResponse Accident Exposure Incident Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin Wash 15 min Soap & Water Discard Gloves Skin->ActionSkin ActionEye Eye Wash Station 15 min continuous Eye->ActionEye ActionIngest Do NOT induce vomiting Call Poison Control Ingest->ActionIngest Medical Seek Medical Aid (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: Figure 2. Triage protocol for 2-Propoxybenzonitrile exposure. Speed is critical.

Waste Disposal

Do NOT dispose of 2-Propoxybenzonitrile down the drain.[2][3]

  • Segregation: Collect in a container labeled "Organic Waste - Toxic (Nitriles)."

  • Labeling: Clearly mark the container with the CAS number (5904-98-3) and hazard warnings (Irritant, Acute Tox).

  • Destruction: Professional incineration is the required method to thermally decompose the nitrile to

    
     and 
    
    
    
    (scrubbed) [2].

References

  • National Institutes of Health (NIH). PubChem Compound Summary for Benzonitrile Derivatives. (Accessed 2023). Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

Method

Application Note: Kinetic Characterization of 2-Propoxybenzonitrile Analogs as PDE4 Inhibitors

Executive Summary This application note details the protocols for evaluating 2-Propoxybenzonitrile analogs as inhibitors of Phosphodiesterase 4 (PDE4) . These compounds represent a critical scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for evaluating 2-Propoxybenzonitrile analogs as inhibitors of Phosphodiesterase 4 (PDE4) . These compounds represent a critical scaffold in medicinal chemistry, functioning as "catechol-ether mimics" that target the hydrophobic Q2 pocket of the PDE4 catalytic site. This guide provides a validated workflow for solubility management, high-throughput screening (HTS) via TR-FRET, and in-depth kinetic profiling to determine the mode of inhibition.

Scientific Background: The Target & Scaffold

2-Propoxybenzonitrile derivatives are structurally related to clinically significant PDE4 inhibitors like Roflumilast and Cilomilast . The core benzonitrile moiety often mimics the adenosine ring of cAMP or interacts with the conserved glutamine (Gln369 in PDE4D) in the active site, while the 2-propoxy substituent is designed to occupy the hydrophobic clamp (Q2 pocket), a key determinant for potency and selectivity against other PDE families.

Mechanism of Action: PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP) to 5'-AMP. Inhibition of this process elevates intracellular cAMP levels, activating Protein Kinase A (PKA) and downregulating pro-inflammatory cytokines (TNF-


, IL-17).
Signaling Pathway Visualization

The following diagram illustrates the biological context of PDE4 inhibition by benzonitrile analogs.

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Response Anti-inflammatory Response PKA->Response Inhibitor 2-Propoxybenzonitrile Analog Inhibitor->PDE4 Competes/Inhibits

Figure 1: The cAMP signaling cascade. 2-Propoxybenzonitrile analogs prevent cAMP hydrolysis, enhancing PKA signaling.

Compound Handling & Solubility (Critical)

Benzonitrile analogs with propoxy chains exhibit moderate-to-high lipophilicity (


). Improper handling leads to micro-precipitation, causing false negatives (loss of potency) or false positives (promiscuous aggregation).
Protocol: Stock Preparation
  • Solvent: Dissolve neat powder in 100% anhydrous DMSO to a concentration of 10 mM .

    • Note: Avoid storing in plastic tubes for >1 month; use amber glass vials to prevent sorption.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Quality Control: Visually inspect for turbidity. If unsure, centrifuge at 10,000 x g for 5 mins; a pellet indicates insolubility.

  • Working Solutions:

    • Prepare an intermediate dilution in assay buffer immediately before use.

    • Limit: Keep final DMSO concentration in the assay

      
       (v/v). PDE4 is sensitive to solvent effects above 2%.
      

Protocol A: High-Throughput Screening (TR-FRET)

Objective: Rapidly determine IC50 values for a library of analogs. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a competitive immunoassay (e.g., HTRF® or LANCE®). Principle: Native cAMP produced by the enzyme competes with labeled cAMP (Acceptor) for binding to a labeled anti-cAMP antibody (Donor).

  • High PDE4 Activity

    
     Low native cAMP 
    
    
    
    High FRET signal.
  • Inhibition

    
     High native cAMP 
    
    
    
    Low FRET signal.
Reagents
  • Enzyme: Human Recombinant PDE4B (approx. 0.5 nM final).

  • Substrate: cAMP (200 nM final, approx.

    
    ).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl

    
    , 0.1% BSA, 1 mM DTT.
    
  • Detection Reagents: Europium-cryptate labeled anti-cAMP Ab + d2-labeled cAMP.

Workflow Diagram

TRFRET_Workflow Step1 1. Dispense Analogs (2.5 µL) Step2 2. Add Enzyme (PDE4B) (2.5 µL) Step1->Step2 Step3 3. Pre-incubation 15 min @ RT Step2->Step3 Step4 4. Add Substrate (cAMP) (5 µL) Step3->Step4 Step5 5. Reaction 60 min @ RT Step4->Step5 Step6 6. Stop & Detect (Add FRET reagents) Step5->Step6 Step7 7. Read Plate (Ex: 337nm Em: 620/665nm) Step6->Step7

Figure 2: Step-by-step TR-FRET assay workflow for 384-well plates.

Step-by-Step Procedure
  • Plate Setup: Use white, low-volume 384-well plates.

  • Compound Addition: Add 2.5 µL of 4x compound solution (in buffer containing 4% DMSO).

  • Enzyme Addition: Add 2.5 µL of 4x PDE4B enzyme solution.

  • Pre-incubation: Incubate for 15 mins at 25°C. Why? Allows slow-binding inhibitors to equilibrate.

  • Start Reaction: Add 5 µL of 2x cAMP substrate solution.

  • Incubation: Incubate for 60 mins at 25°C.

  • Termination: Add 10 µL of Detection Mix (containing EDTA to chelate

    
     and stop the reaction, plus detection fluorophores).
    
  • Read: Incubate 1 hour (signal stabilization) and read on a multimode reader (e.g., EnVision).

Protocol B: Kinetic Characterization (Mechanism of Action)

Objective: Determine


 and verify if the analog is competitive (targeting the active site) or non-competitive (allosteric).
Method:  Vary both Inhibitor [I] and Substrate [S] concentrations.
Experimental Design
  • Substrate [S]: Prepare 8 concentrations of cAMP ranging from

    
     to 
    
    
    
    .
  • Inhibitor [I]: Prepare 4 concentrations of the 2-Propoxybenzonitrile analog (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ).
Data Analysis & Visualization
  • Calculate Velocity (

    
    ):  Convert fluorescence signal to product concentration using a standard curve.
    
  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    for each inhibitor concentration.
    • Competitive Inhibition (Expected): Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
  • Cheng-Prusoff Correction: For competitive inhibitors, calculate

    
    :
    
    
    
    
Expected Results Table
ParameterCompetitive InhibitorNon-Competitive Inhibitor

UnchangedDecreases

IncreasesUnchanged
Binding Site Active Site (Catalytic)Allosteric Site
2-Propoxybenzonitrile Profile Likely Competitive Unlikely

Troubleshooting & "Field-Proven" Insights

The "Edge Effect" in 384-well Plates
  • Issue: Wells on the perimeter show higher evaporation, altering concentrations.

  • Solution: Do not use the outer 2 rows/columns for data. Fill them with buffer. Alternatively, use plate seals specifically designed for low-volume acoustics.

False Positives due to Aggregation
  • Issue: Lipophilic benzonitriles may form colloidal aggregates that sequester the enzyme.

  • Validation: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, the activity was likely due to non-specific aggregation, not true binding.

Fluorescence Interference
  • Issue: Benzonitrile analogs can sometimes autofluoresce in the blue region.

  • Check: Run a "compound only" control (no enzyme, no detection reagents) to check for background signal at the FRET emission wavelengths (620/665 nm).

References

  • PDE4 Inhibitors and Respiratory Disease: Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Source: Int. J. Mol.[1] Sci. 2023, 24(14), 11518.[1] URL:[Link]

  • Assay Methodology (TR-FRET): Title: Guidelines for the use of FRET-based assays in drug discovery. Source: NIH Assay Guidance Manual. URL:[Link]

  • Structure-Activity Relationships (Benzonitriles): Title: Discovery of catechol-ether mimics as selective PDE4 inhibitors. Source: Journal of Medicinal Chemistry (General reference context for scaffold). URL:[Link]

  • Enzyme Kinetics Analysis: Title: Evaluation of Enzyme Inhibitors in Drug Discovery.[1] Source: Wiley Interdiscip Rev Comput Mol Sci. URL:[Link]

Sources

Application

Cell-based assay protocols using substituted benzonitriles

Application Note: Optimizing Cell-Based Evaluation of Substituted Benzonitriles Introduction: The Nitrile Pharmacophore Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as bioisosteres f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cell-Based Evaluation of Substituted Benzonitriles

Introduction: The Nitrile Pharmacophore

Substituted benzonitriles are a cornerstone of modern medicinal chemistry, serving as bioisosteres for carbonyl groups and carboxylic acids. In oncology, particularly in the development of Aromatase Inhibitors (AIs) like Letrozole and Anastrozole , the nitrile group is critical. It functions as a potent hydrogen bond acceptor and, in the case of AIs, coordinates directly with the Heme iron of the CYP19A1 (aromatase) enzyme, locking the active site.

However, the lipophilicity and specific metabolic vulnerabilities of benzonitriles present unique challenges in cell-based assays. This guide provides a validated framework for evaluating these compounds, moving beyond generic screening to mechanism-specific protocols.

Critical Pre-Assay Considerations

Before initiating cell culture, the physicochemical properties of substituted benzonitriles must be managed to prevent experimental artifacts.

Solubility & Compound Management

Benzonitriles are often highly lipophilic (LogP > 3). Improper handling leads to "crash-out" precipitation in aqueous media, yielding false negatives.

  • Solvent: Dissolve neat compounds in anhydrous DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare 10 mM or 100 mM master stocks.

  • Aqueous Dilution Rule:

    • Never add high-concentration DMSO stock directly to a large volume of cold media.

    • Stepwise Dilution: Create an intermediate dilution plate (e.g., 100x final concentration in media) before adding to cells.

    • Limit: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity masking the compound's effect.

Metabolic Stability Check

The nitrile group (-CN) is susceptible to hydrolysis by nitrilases or oxidative attack by CYP450s, converting it to an amide or carboxylic acid.

  • Recommendation: For lead compounds, perform a 2-hour stability check in the chosen cell media (without cells) at 37°C and analyze via LC-MS to ensure the parent molecule remains intact during the assay window.

Protocol A: Target Engagement – Aromatase Inhibition (CYP19A1)

This protocol is designed to verify if a novel benzonitrile acts via the specific mechanism of aromatase inhibition, similar to Letrozole.

Cell Line: MCF-7 (Estrogen Receptor positive [ER+], Aromatase positive). Controls:

  • Positive Control: Letrozole (10 nM - 1 µM).

  • Negative Control: DMSO Vehicle.[1]

  • Substrate: Testosterone (required to drive estradiol production).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed MCF-7 cells in Phenol Red-Free DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .

    • Rationale: Standard serum contains estrogens that will mask the assay. Phenol red mimics estrogen.

    • Density: 10,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Starvation (Day 1):

    • Wash cells with PBS and replace media with serum-free, phenol red-free DMEM for 24 hours. This depletes intracellular steroid stores.

  • Treatment (Day 2):

    • Prepare treatment media containing:

      • Test Compound: Substituted Benzonitrile (Dose range: 1 nM – 10 µM).

      • Substrate: Testosterone (10 nM). Crucial: Without this, the enzyme has nothing to convert.

    • Incubate for 24–48 hours.[2]

  • Readout (Day 3/4):

    • Supernatant Analysis: Collect cell culture supernatant.

    • Assay: Quantify 17

      
      -Estradiol (E2) levels using a competitive ELISA kit.
      
    • Normalization: Perform a cell viability assay (e.g., CellTiter-Glo) on the remaining cells to normalize E2 production to cell number.

Data Interpretation: A specific aromatase inhibitor will reduce E2 levels in the supernatant without immediately killing the cells (in the short 24h window).

Protocol B: Phenotypic Selectivity Screen

To determine if the benzonitrile is selectively toxic to cancer cells versus normal tissue.[3]

Cell Lines:

  • Target: MCF-7 (Breast Cancer).[3][4][5]

  • Counter-Screen: MCF-10A (Non-tumorigenic mammary epithelial cells).

Experimental Setup
ParameterSpecification
Assay Duration 72 Hours (Chronic exposure)
Readout MTT or Resazurin (Metabolic Activity)
Dosing 8-point serial dilution (e.g., 0.01 µM to 100 µM)
Replicates

per concentration
Protocol Steps
  • Seeding: Seed MCF-7 and MCF-10A at optimized densities (typically 3,000–5,000 cells/well) in their respective complete media.

  • Treatment: Add substituted benzonitrile dilutions. Maintain DMSO < 0.1%.[6]

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Detection (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.

    • Solubilize formazan crystals with DMSO or SDS-HCl.

    • Read Absorbance at 570 nm.

Calculation: Calculate the Selectivity Index (SI) :



  • Target: SI > 10 is considered promising for drug development.

Mechanistic Visualization

Figure 1: Mechanism of Action & Assay Workflow

The following diagram illustrates the dual-pathway evaluation: the specific molecular interaction of the nitrile group with the CYP19A1 target, and the parallel workflow for phenotypic screening.

Benzonitrile_Assay_Workflow cluster_Mechanism Molecular Mechanism (CYP19A1) cluster_Workflow Experimental Workflow Compound Substituted Benzonitrile (Test Compound) Target Aromatase (CYP19A1) Heme Iron Center Compound->Target Prep Solubilization (DMSO) <0.1% Final Conc. Compound->Prep Interaction Nitrile (CN) Group Coordinates Fe2+ Target->Interaction Inhibition Blocks Androgen -> Estrogen Conversion Interaction->Inhibition Split Assay Type Prep->Split Cells_A MCF-7 Cells (Steroid Depleted Media) Split->Cells_A Target Engagement Cells_B MCF-7 vs MCF-10A (72h Incubation) Split->Cells_B Cytotoxicity Add_Sub Add Testosterone (Substrate) + Compound Cells_A->Add_Sub Read_A ELISA Readout: Reduced Estradiol Levels Add_Sub->Read_A Read_B MTT/ATP Assay: IC50 & Selectivity Index Cells_B->Read_B

Caption: Figure 1. Dual-track evaluation of benzonitriles: Molecular interference with Aromatase (Left) and Cell-based screening workflow (Right).

Data Analysis & Quality Control

Z-Factor Calculation

To ensure assay robustness, particularly for the ELISA readout, calculate the Z-factor using positive (Letrozole) and negative (Vehicle) controls.



  • 
     : Standard Deviation[7]
    
  • 
     : Mean[7]
    
  • Requirement: A Z-factor > 0.5 is required for a valid assay.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in wells Compound insolubilityReduce stock concentration; warm media to 37°C before addition.
High Background (ELISA) Estrogen contaminationEnsure use of Charcoal-Stripped FBS and Phenol Red-free media.
No Toxicity (MCF-7) Metabolic HydrolysisThe nitrile may be hydrolyzed to a non-toxic amide. Check stability via LC-MS.

References

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment.[8] Link

  • Hong, J. Y., et al. (2011). Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4'-methanol-bisbenzonitrile.[9] Drug Metabolism and Disposition. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Vanden Heuvel, J. P. (2023). Optimization of Cell-Based Assays for Aromatase Inhibitors. Perdue University / INDIGO Biosciences Technical Notes. Link

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Relevant for substituted benzonitrile UV reactivity). Link

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-Propoxybenzonitrile synthesis

Welcome to the Organic Synthesis Technical Support Center. Ticket #2-PB-OPT | Status: Open | Priority: High Subject: Optimization of 2-Propoxybenzonitrile Synthesis (Yield & Purity Enhancement) As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Organic Synthesis Technical Support Center. Ticket #2-PB-OPT | Status: Open | Priority: High

Subject: Optimization of 2-Propoxybenzonitrile Synthesis (Yield & Purity Enhancement)

As a Senior Application Scientist, I have analyzed your request regarding the O-alkylation of 2-hydroxybenzonitrile (salicylonitrile). While this appears to be a standard Williamson ether synthesis, the presence of the ortho-nitrile group introduces specific electronic and steric challenges that often cap yields at 60-70% in non-optimized protocols.

Below is a self-validating technical guide designed to push your isolated yield >85% while minimizing common side reactions like nitrile hydrolysis or elimination.

Module 1: The "Gold Standard" Protocol

Do not rely on generic Williamson conditions. The following parameters are optimized specifically for 2-substituted benzonitriles.

Reaction Class: SN2 Nucleophilic Substitution (O-Alkylation) Critical Mechanism: Phenoxide generation followed by attack on 1-halopropane.

Optimized Reagent Stoichiometry
ComponentRoleEquiv.Recommended ReagentNotes
Substrate Nucleophile1.02-HydroxybenzonitrileDry thoroughly before use.
Electrophile Alkylating Agent1.2–1.51-BromopropaneTech Note: If using 1-Chloropropane, add 0.1 eq KI (Finkelstein catalyst).
Base Deprotonator2.0K₂CO₃ (Anhydrous)Granular is preferred over powder to prevent caking; must be anhydrous.
Solvent Medium[0.5 M]DMF (Anhydrous)Critical: Water content must be <0.05% to prevent nitrile hydrolysis.
Step-by-Step Workflow
  • Activation: Charge 2-hydroxybenzonitrile (1.0 eq) and K₂CO₃ (2.0 eq) into the flask. Add anhydrous DMF.[1][2] Stir at room temperature for 30 minutes .

    • Why? This pre-stir generates the phenoxide anion (

      
      ) before the electrophile is introduced, ensuring the reaction starts immediately upon addition.
      
  • Addition: Add 1-bromopropane (1.3 eq) dropwise.

    • Tech Note: 1-Bromopropane boils at ~71°C. If your lab temp is high, use a reflux condenser immediately.

  • Reaction: Heat to 60°C . Do not exceed 80°C.

    • Why? Higher temperatures promote the E2 elimination of 1-bromopropane to propene gas, depleting your reagent.

  • Monitoring: Check TLC/HPLC at 4 hours. If starting material remains (>5%), add another 0.2 eq of alkyl halide.

  • Quench: Pour mixture into ice-water (5x reaction volume). The product should precipitate as an oil or solid.

  • Workup: Extract with Ethyl Acetate or MTBE. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a new spot on TLC that is very polar. What is it? Diagnosis: Nitrile Hydrolysis. The nitrile group (


) is susceptible to base-catalyzed hydrolysis, converting it into the primary amide (2-propoxybenzamide) or the carboxylic acid.[3]
  • Root Cause: Wet solvent or "wet" base. Hydroxide ions (

    
    ) generated from water compete with the phenoxide.
    
  • Fix: Flame-dry glassware and use molecular sieves for DMF. Switch from NaOH/KOH (strong bases) to K₂CO₃ (milder).

Q2: The reaction stalls at 80% conversion even after adding excess bromide. Diagnosis: Reagent Loss via Volatilization/Elimination. 1-Bromopropane is volatile (bp 71°C) and prone to elimination.

  • Root Cause: If the vessel wasn't sealed or the condenser was too warm, the electrophile evaporated. Alternatively, the base caused E2 elimination to form propene.

  • Fix: Use a sealed pressure tube for the reaction or switch to 1-Iodopropane (bp 102°C), which is less volatile and more reactive (better leaving group).

Q3: Can I use Acetone instead of DMF to make workup easier? Diagnosis: Solubility Limits.

  • Insight: While Acetone is easier to remove, K₂CO₃ has poor solubility in it, slowing the reaction significantly (heterogeneous kinetics).

  • Fix: If you must avoid DMF, use Acetonitrile (CH₃CN) or add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) to the Acetone/K₂CO₃ system.

Module 3: Visualizing the Logic

Figure 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the desired pathway versus the two "yield-killing" side paths: Hydrolysis and Elimination.

ReactionPathways Start 2-Hydroxybenzonitrile (Salicylonitrile) Reagents 1-Bromopropane + K2CO3 / DMF Start->Reagents Target TARGET: 2-Propoxybenzonitrile (>90% Yield) Reagents->Target  60°C, Dry DMF   Side1 IMPURITY A: 2-Propoxybenzamide (Hydrolysis) Reagents->Side1  H2O present   Side2 IMPURITY B: Propene Gas (Elimination) Reagents->Side2  Temp >80°C  

Caption: Figure 1. Reaction pathways. Green path represents optimized conditions. Red/Yellow paths indicate failure modes due to moisture or excessive heat.

Figure 2: Troubleshooting Decision Tree

Follow this logic when your yield is suboptimal.

Troubleshooting Issue Problem: Low Yield CheckTLC Analyze TLC/LCMS Issue->CheckTLC RawMat Starting Material Remains? CheckTLC->RawMat Yes NewSpot New Polar Spot Visible? CheckTLC->NewSpot No (Clean but low mass) Action1 Reagent Loss: Add 0.5eq Alkyl Halide Check Condenser Temp RawMat->Action1 Electrophile Missing Action3 Kinetics Issue: Add KI (Catalyst) or Switch to DMF RawMat->Action3 Electrophile Present Action2 Hydrolysis: Dry Solvent/Base Lower Temp NewSpot->Action2 Amide Formed

Caption: Figure 2. Diagnostic logic for recovering stalled or failed reactions.

References

  • BenchChem. (2025).[1][4] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from 1

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from 5

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from 6

  • Javaherian, M., et al. (2017).[7] A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis. Organic Chemistry Research. Retrieved from 7[7]

Sources

Optimization

Common side products in 2-Propoxybenzonitrile synthesis and how to avoid them

Topic: Troubleshooting Common Side Products in 2-Propoxybenzonitrile Synthesis Ticket Type: Process Optimization & Impurity Control Applicable For: Medicinal Chemistry, Process Development (Sildenafil Intermediates) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products in 2-Propoxybenzonitrile Synthesis Ticket Type: Process Optimization & Impurity Control Applicable For: Medicinal Chemistry, Process Development (Sildenafil Intermediates)

Executive Summary & Reaction Context

User Context: You are synthesizing 2-Propoxybenzonitrile via the O-alkylation of 2-Hydroxybenzonitrile (Salicylonitrile) using 1-Propyl Halide (typically 1-Bromopropane). This is a classic Williamson Ether Synthesis (


) and a critical step in the manufacturing of pharmaceutical agents like Sildenafil (Viagra).

The Core Challenge: While the primary mechanism is a straightforward nucleophilic substitution, the reaction environment is fraught with competing pathways. The phenoxide ion is an ambident nucleophile, and the alkyl halide is prone to elimination. Furthermore, the nitrile group is sensitive to hydrolysis under the very basic conditions required for ether formation.

Reaction Pathway Diagram

The following diagram maps the Desired Pathway against the three most common Failure Modes.

G Start 2-Hydroxybenzonitrile + 1-Bromopropane Base Base (K2CO3/NaOH) Start->Base Product 2-Propoxybenzonitrile (Target Ether) Base->Product SN2 (Desired) Polar Aprotic Solvent Side1 Propene (Gas) (Elimination Product) Base->Side1 E2 Elimination High Temp / Strong Base Side2 Salicylamide/Acid (Hydrolysis Product) Base->Side2 Nitrile Hydrolysis Water Present Side3 C-Alkylated Phenol (Minor Impurity) Base->Side3 C-Alkylation Ambident Nucleophile

Figure 1: Reaction landscape showing the competition between Substitution (


), Elimination (E2), and Hydrolysis.

Troubleshooting Guides (Ticket Resolution)

Ticket #001: "My reaction vessel pressure is rising, and yield is low."

Diagnosis: Elimination Reaction (Propene Formation) Root Cause: The use of a strong, hard base (like NaOH or NaH) or excessive temperature is promoting the E2 elimination pathway over the


 substitution. 1-Bromopropane is a primary halide, but it has 

-hydrogens susceptible to attack.

Technical Explanation: In a Williamson synthesis, the alkoxide/phenoxide acts as the nucleophile. However, if the base is too strong (high basicity, low nucleophilicity) or the temperature is too high, the base will abstract a proton from the


-carbon of the propyl halide. This generates propene gas , which escapes the solution (causing pressure buildup in sealed vessels) and consumes your alkylating agent [1, 4].

Corrective Actions:

  • Switch Base: Replace NaOH/NaH with Potassium Carbonate (

    
    ) . It is a milder base that is sufficient to deprotonate the phenol (
    
    
    
    ) but less likely to force E2 elimination on the alkyl halide [5].
  • Control Temperature: Maintain reaction temperature below 60°C if possible. Elimination rates increase exponentially with temperature compared to substitution.

  • Reagent Stoichiometry: If elimination is unavoidable, use a larger excess (1.2–1.5 eq) of 1-bromopropane to account for the loss to the gas phase.

Ticket #002: "I see a new, highly polar spot on TLC that isn't my product."

Diagnosis: Nitrile Hydrolysis (Amide Formation) Root Cause: Presence of water in the reaction mixture combined with basic conditions and heat.

Technical Explanation: The nitrile group (-CN) is electrophilic.[1] Under basic conditions (especially with hydroxide ions present), the hydroxide attacks the nitrile carbon.[2] This leads to the formation of an imidate intermediate, which tautomerizes to a primary amide (2-propoxybenzamide) [2, 3]. If left longer, this can further hydrolyze to the carboxylic acid. This side product is significantly more polar than your target ether and will drag near the baseline on TLC.

Corrective Actions:

  • Anhydrous Conditions: Ensure your solvent (Acetone, DMF, or Acetonitrile) is dry. Use molecular sieves if necessary.

  • Avoid Hydroxide Bases: Do not use aqueous NaOH or KOH. Even solid KOH contains significant water. Use anhydrous

    
     or 
    
    
    
    .
  • Workup Caution: Do not heat the reaction mixture during the acidic quench/workup, as acid-catalyzed hydrolysis can also occur [3].

Ticket #003: "The reaction is stalling at 60% conversion."

Diagnosis: Poor Nucleophilicity / "Salting Out" Root Cause: The phenoxide anion is not sufficiently soluble or reactive in the chosen solvent system.

Technical Explanation: While


 is safer, it has low solubility in organic solvents. This creates a heterogeneous reaction (solid-liquid). If the phase transfer is inefficient, the reaction stalls.

Corrective Actions:

  • Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . The iodide displaces the bromide to form 1-iodopropane in situ. Iodide is a better leaving group than bromide, significantly accelerating the

    
     rate (
    
    
    
    ) [5].
  • Solvent Switch: If using Acetone (slow), switch to DMF or NMP (polar aprotic). These solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive. Warning: Ensure DMF is dry to prevent Ticket #002.
    

Optimized Protocol

This protocol balances rate acceleration with side-product suppression.

ParameterSpecificationRationale
Limiting Reagent 2-Hydroxybenzonitrile (1.0 eq)Substrate
Alkylating Agent 1-Bromopropane (1.2 eq)Excess accounts for minor volatility/elimination.
Base

(Anhydrous, Granular) (1.5 eq)
Mild base prevents elimination/hydrolysis.
Catalyst Potassium Iodide (KI) (0.1 eq)Accelerates rate via Finkelstein exchange.
Solvent Acetone (reflux) or DMF (60°C)Acetone is easier to remove; DMF is faster.
Atmosphere Nitrogen/ArgonExcludes moisture to prevent nitrile hydrolysis.

Step-by-Step:

  • Dissolve 2-Hydroxybenzonitrile in Acetone (0.5 M concentration).

  • Add anhydrous

    
     and catalytic KI. Stir for 15 minutes to allow deprotonation.
    
  • Add 1-Bromopropane dropwise.

  • Heat to gentle reflux (approx 56°C for Acetone).

  • Monitor: Check TLC/HPLC at 4 hours.

    • Target: High

      
       spot (Ether).
      
    • Impurity: Baseline spot (Amide) -> Indicates wet solvent.

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with dilute NaOH (removes unreacted phenol) and Brine.
    

Decision Logic Flowchart

Use this chart to determine your next experimental step.

Troubleshooting Start Analyze Reaction Mixture (TLC / HPLC) Decision1 Is Starting Material Present? Start->Decision1 Decision2 Is a Polar Impurity (Low Rf) Visible? Decision1->Decision2 Yes Action1 Reaction Complete. Proceed to Workup. Decision1->Action1 No Action2 Add 0.1 eq KI Increase Temp slightly Decision2->Action2 No (Stalled) Action3 STOP. Check Solvent Moisture. Switch to Anhydrous. Decision2->Action3 Yes (Hydrolysis)

Figure 2: Logical workflow for in-process monitoring.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025).[3] Hydrolysis of Nitriles. Retrieved from [Link]

  • ChemGuide. (n.d.). Elimination vs Substitution in Halogenoalkanes. Retrieved from [Link]

Sources

Troubleshooting

Identifying and removing impurities from a 2-Propoxybenzonitrile sample

Ticket ID: #PBN-PUR-001 Subject: Identification and Removal of Impurities in 2-Propoxybenzonitrile Synthesis Assigned Specialist: Senior Application Scientist Executive Summary 2-Propoxybenzonitrile (CAS: 14675-69-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PBN-PUR-001 Subject: Identification and Removal of Impurities in 2-Propoxybenzonitrile Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

2-Propoxybenzonitrile (CAS: 14675-69-5) is a critical intermediate often synthesized via the O-alkylation of 2-hydroxybenzonitrile (salicylonitrile) with propyl halides. High purity is essential as this scaffold frequently serves as a precursor for pharmaceutical agents (e.g., kinase inhibitors or cardiovascular drugs).

This guide addresses the three most common impurity classes found in crude reaction mixtures:

  • Unreacted Starting Material: 2-Hydroxybenzonitrile (Phenolic).

  • Residual Alkylating Agent: Propyl bromide/iodide (Genotoxic).

  • Hydrolysis Byproducts: 2-Propoxybenzamide (rare, but possible under harsh basic conditions).

Module 1: Diagnostic Triage (Identification)

Before initiating purification, you must profile the crude mixture. Visual inspection is insufficient; use the following decision matrix to select the correct remediation strategy.

Impurity Profile Table
ImpurityOriginDetection MethodPhysical Characteristic
2-Hydroxybenzonitrile Unreacted starting materialTLC (polar), GC-MS, IR (broad -OH peak ~3300 cm⁻¹)Solid, MP 92–95°C. Acidic pKa ~8.4.
Propyl Halide Excess reagentGC-MS (early elution), Beilstein TestVolatile liquid.
2-Propoxybenzamide Hydrolysis of nitrileLC-MS, IR (Amide doublet ~3400 cm⁻¹)Solid, often high MP.
Inorganic Salts Base catalyst (K₂CO₃/KBr)Visual (Precipitate)White solid, insoluble in organics.
Diagnostic Logic Flow

Use the following logic to determine your purification path.

DiagnosticLogic Start Analyze Crude Sample TLC Perform TLC (Hexane:EtOAc 8:2) Start->TLC PolarSpot Lower Rf Spot Visible? (Starting Phenol) TLC->PolarSpot GCMS Run GC-MS PolarSpot->GCMS No Action_Wash Protocol A: Alkaline Extraction PolarSpot->Action_Wash Yes (Phenol present) HalidePeak Low MW Peak? (Propyl Halide) GCMS->HalidePeak Action_Distill Protocol B: Vacuum Distillation HalidePeak->Action_Distill Yes (Volatiles) Action_Recryst Protocol C: Recrystallization HalidePeak->Action_Recryst No (Clean Crude)

Figure 1: Diagnostic decision tree for selecting the appropriate purification protocol based on impurity profile.

Module 2: Chemical Remediation (The "Wet" Work)

The most persistent impurity is the starting material, 2-hydroxybenzonitrile . Because it possesses a phenolic proton, it is significantly more acidic (pKa ~8.4) than the neutral product. We exploit this by converting the impurity into a water-soluble phenolate salt.

Protocol A: Alkaline Extraction (Removal of Phenols)

Principle:



The neutral 2-propoxybenzonitrile remains in the organic layer.

Reagents:

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction residue in Et₂O (approx. 10 mL per gram of crude). Note: Et₂O is preferred over DCM to avoid emulsion formation with basic water.

  • Alkaline Wash: Transfer to a separatory funnel. Add 1.0 M NaOH (1:1 volume ratio). Shake vigorously for 2 minutes. Vent frequently.

    • Why: This deprotonates the unreacted 2-hydroxybenzonitrile.

  • Separation: Allow layers to separate. Collect the bottom aqueous layer (contains impurities) and set aside.

    • Check: The aqueous layer may be yellow due to the phenolate salt.

  • Repeat: Repeat the NaOH wash twice more to ensure complete removal.

  • Neutralization: Wash the organic layer once with distilled water, then once with saturated brine.

    • Why: Brine pulls excess water from the organic phase and breaks micro-emulsions.

  • Drying: Collect the organic layer, dry over anhydrous MgSO₄ for 15 minutes, filter, and concentrate under reduced pressure.

Extraction Workflow Diagram

ExtractionFlow Crude Crude Mixture (Product + Phenol) OrgSolv Dissolve in Et2O Crude->OrgSolv SepFunnel Separatory Funnel OrgSolv->SepFunnel NaOH Add 1M NaOH (Wash 3x) NaOH->SepFunnel AqLayer Aqueous Layer (Discard Phenolates) SepFunnel->AqLayer Bottom OrgLayer Organic Layer (Product) SepFunnel->OrgLayer Top Brine Brine Wash + Drying (MgSO4) OrgLayer->Brine Final Pure Neutral Product Brine->Final

Figure 2: Chemical separation workflow. The acidity of the phenolic impurity allows for selective partitioning into the aqueous phase.

Module 3: Physical Polishing (Final Purification)

After chemical extraction, the sample may still contain traces of propyl halide (if used in excess) or solvent residues.

Protocol B: Vacuum Distillation (Preferred for Liquids/Oils)

2-Propoxybenzonitrile has a high boiling point (>200°C at 1 atm). Thermal degradation is a risk at atmospheric pressure.

  • Setup: Short-path distillation apparatus with a high-vacuum pump (<1 mmHg).

  • Fractions:

    • Fore-run: Collects remaining propyl halide and solvents (low BP).

    • Main Fraction: The product.[1][2][3][4][5][6][7][8][9] Monitor head temperature closely.

  • Validation: The product should be a clear, colorless oil (or low-melting solid).

Protocol C: Column Chromatography (Alternative)

If distillation is unavailable or the scale is small (<1g).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting with 100% Hexane

    
     95:5 Hexane:EtOAc.
    
  • Elution Order:

    • Propyl halide (elutes with solvent front).

    • 2-Propoxybenzonitrile (Target).

    • 2-Hydroxybenzonitrile (if extraction failed, elutes much later due to polarity).

Frequently Asked Questions (FAQs)

Q1: My product turned yellow after distillation. Is it ruined?

  • Diagnosis: Yellowing often indicates oxidation of trace phenolic impurities or the formation of quinoid structures.

  • Fix: If the NMR is clean (check for aromatic impurity peaks), the color is likely cosmetic. To remove it, pass the substance through a small pad of activated charcoal or silica gel using hexane.

Q2: I see a triplet at


 1.0 ppm and a multiplet at 

1.8 ppm in the ¹H NMR, but the integration is too high.
  • Diagnosis: This corresponds to the propyl chain. If integrations are high, you likely have trapped propyl alcohol or unreacted propyl halide .

  • Fix: These are volatile. Place the sample under high vacuum (<0.1 mbar) at 40°C for 4 hours. If the peaks persist, the impurity is likely the alkyl halide; proceed to Protocol B (Distillation).

Q3: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH for the wash?

  • Technical Answer: No. The pKa of 2-hydroxybenzonitrile is ~8.4. Carbonate (pKa of conjugate acid HCO3- is ~10.3) is technically strong enough, but the equilibrium often leaves traces of the phenol in the organic layer. NaOH (strong base) ensures irreversible deprotonation to the phenolate, guaranteeing >99% removal [1].

Q4: The yield is lower than expected after the NaOH wash.

  • Diagnosis: You may have formed an emulsion, trapping product in the aqueous layer, or the layers were not separated carefully.

  • Prevention: Always re-extract the aqueous washings with a small volume of ether once to recover any trapped product, then combine this with your main organic layer before drying.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[10] 2-Hydroxybenzonitrile (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Optimization

Interpreting unexpected results in the NMR spectrum of 2-Propoxybenzonitrile

This technical guide is structured as a Tier 3 Support resource for researchers encountering anomalies in the NMR characterization of 2-Propoxybenzonitrile. Ticket Type: Advanced Spectral Interpretation & Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers encountering anomalies in the NMR characterization of 2-Propoxybenzonitrile.

Ticket Type: Advanced Spectral Interpretation & Troubleshooting Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary & Reference Data

You are likely analyzing 2-Propoxybenzonitrile (CAS: 5556-98-9), synthesized via the O-alkylation of 2-hydroxybenzonitrile (salicylonitrile) with 1-bromopropane.

Unexpected results in this spectrum often stem from three specific root causes:

  • Relaxation Dynamics: The quaternary nitrile carbon (

    
    ) has a significantly longer 
    
    
    
    relaxation time than protonated carbons, leading to "missing" peaks in standard
    
    
    C scans.
  • Synthesis Artifacts: Residual O-alkylation reagents (alkyl halides) or unreacted phenolic starting materials mimic product signals but with distinct chemical shift perturbations.

  • Solvent-Solute Interactions: The ortho-cyano group creates a strong dipole, making chemical shifts highly sensitive to solvent polarity (e.g.,

    
     vs. 
    
    
    
    ).
Standard Reference Data (in )

Use these baselines to validate your crude spectrum. Deviations


 ppm suggest contamination or solvent effects.

Table 1: Expected


 NMR Data (400 MHz) 
| Position | Multiplicity | Shift (

, ppm) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aliphatic | | | | | |

| Triplet (

Hz) | 1.05 - 1.10 | 3H | Terminal methyl | |

| Sextet/Multiplet | 1.85 - 1.95 | 2H | Middle methylene | |

| Triplet (

Hz) | 4.00 - 4.05 | 2H | Ether methylene | | Aromatic | | | | | |

(C3) | Doublet/Multiplet | 6.95 - 7.05 | 1H | Ortho to Propoxy (Shielded) | |

(C5) | Triplet/Multiplet | 7.00 - 7.10 | 1H | Meta to Propoxy | |

(C4) | Triplet/Multiplet | 7.50 - 7.55 | 1H | Para to Nitrile | |

(C6) | Doublet (

Hz) | 7.55 - 7.60 | 1H | Ortho to Nitrile (Deshielded) |

Table 2: Expected


 NMR Data (100 MHz) 
| Carbon Type | Shift (

, ppm) | Notes | | :--- | :--- | :--- | | Nitrile (

) | 116.5 | Often weak/missing (See Troubleshooting Q1) | | Aromatic (

) | 160.5 | Quaternary, desheilded | | Aromatic (

) | 102.0 | Quaternary, shielded by ortho-effect | | Aromatic (

) | 112, 120, 133, 134 | 4 signals | | Propoxy (

) | 70.5 | Deshielded by Oxygen | | Propoxy (

) | 22.4 | | | Propoxy (

) | 10.5 | |

Troubleshooting Guide (Q&A)

Q1: The Nitrile Carbon peak (~116 ppm) is missing in my C spectrum. Is my reaction incomplete?

Diagnosis: Likely Saturation Transfer , not missing product. Technical Explanation: Quaternary carbons, especially those in rigid groups like nitriles (


), lack attached protons to facilitate relaxation via the dipole-dipole mechanism. This results in a long longitudinal relaxation time (

seconds). Standard

C parameters (typically

sec) saturate this signal, making it indistinguishable from baseline noise.

Corrective Protocol:

  • Quick Fix: Increase the relaxation delay (

    
    ) to 5–10 seconds .
    
  • Rapid Acquisition Method: Add a relaxation agent.

    • Add ~1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ]  to the NMR tube.
      
    • The paramagnetic

      
       electron spin facilitates rapid nuclear relaxation.
      
    • Warning: Do not use this sample for high-resolution integration later; it broadens peaks slightly.

Q2: I see a "Ghost" Triplet at 3.4 ppm and a Multiplet at 1.9 ppm.

Diagnosis: Residual 1-Bromopropane (Alkylating Agent). Technical Explanation: The O-alkylation reaction uses 1-bromopropane. If the workup (usually basic wash) was insufficient, the alkyl halide remains.

  • Product

    
    :  ~4.0 ppm (Deshielded by Phenoxy Oxygen).
    
  • Impurity

    
    :  ~3.4 ppm (Less deshielded by Bromine).
    
  • Verification: Check for the corresponding methyl triplet at ~1.0 ppm, likely overlapping with your product's methyl group but slightly shifted.

Q3: My aromatic integration is >4.0, and I see a broad hump around 6.0–7.0 ppm.

Diagnosis: Unreacted 2-Hydroxybenzonitrile (Starting Material). Technical Explanation: The phenolic proton (


) is exchangeable. In dry 

, it appears as a sharp or broad singlet between 6.0–7.5 ppm, often overlapping with aromatic signals.
  • Diagnostic Test: Add 1 drop of

    
     to the NMR tube and shake.
    
  • Result: If the broad peak disappears (due to deuterium exchange

    
    ) and the aromatic integration normalizes to 4.0, it is residual phenol.
    
Q4: The integration of the propoxy chain (2H : 2H : 3H) is inconsistent (e.g., 1.8 : 2.0 : 3.2).

Diagnosis: Non-uniform excitation or


 weighting.
Technical Explanation:  Methyl protons (

) often have shorter

times (rapid rotation) than rigid aromatic protons. If your repetition rate is too fast, the aromatic protons do not fully relax, reducing their apparent integral intensity relative to the alkyl chain. Solution: Set

(longest). For quantitative NMR (qNMR), use

s or longer.

Visual Troubleshooting Workflows

Workflow A: Resolving "Missing" Signals

This logic tree guides you through confirming if a missing peak is an instrumental artifact or a chemical reality.

G Start Issue: Missing 13C Signal (~116 ppm) CheckParam Check Acquisition Parameters (Relaxation Delay d1) Start->CheckParam IsShort Is d1 < 2 sec? CheckParam->IsShort IncreaseD1 Action: Set d1 = 5-10 sec Re-acquire IsShort->IncreaseD1 Yes AddAgent Action: Add Cr(acac)3 (Relaxation Agent) IsShort->AddAgent No (Already Long) SignalAppears Signal Appears? IncreaseD1->SignalAppears AddAgent->SignalAppears Conclusion1 Conclusion: Saturation Issue (Product is pure) SignalAppears->Conclusion1 Yes Conclusion2 Conclusion: Chemical Issue (Check Synthesis) SignalAppears->Conclusion2 No

Caption: Decision tree for isolating relaxation-induced signal loss in Nitrile


C NMR.
Workflow B: Impurity Identification

Trace the origin of extra peaks based on the synthesis pathway.

G SM Starting Material 2-Hydroxybenzonitrile Product Product 2-Propoxybenzonitrile SM->Product Base/DMF Impurity1 Impurity A Residual Phenol SM->Impurity1 Incomplete Conversion Reagent Reagent 1-Bromopropane Reagent->Product Impurity2 Impurity B Alkyl Halide Reagent->Impurity2 Poor Workup Signal3 Signal3 Product->Signal3 Triplet ~4.0 ppm (O-CH2) Signal1 Signal1 Impurity1->Signal1 Broad Singlet ~6.5-7.5 ppm (OH) Signal2 Signal2 Impurity2->Signal2 Triplet ~3.4 ppm (CH2-Br)

Caption: Spectral fingerprinting of common synthesis impurities relative to the target product.

Experimental Protocols

Protocol 1: Relaxation Measurement (Inversion Recovery)

Use this if you suspect integration errors are hiding impurities or distorting ratios.

  • Pulse Sequence: Select the Inversion Recovery sequence (e.g., t1ir on Varian/Agilent or T1 on Bruker).

  • Array Setup: Set a variable delay list (

    
    ) ranging from 0.01 sec to 20 sec (e.g., 0.05, 0.1, 0.5, 1, 2, 5, 10, 20s).
    
  • Acquisition: Run the experiment. You will see peaks start inverted (negative), pass through a null point (zero), and become positive.

  • Calculation: The Null Point (

    
    ) relates to 
    
    
    
    by the equation:
    
    
  • Application: Set your standard experiment relaxation delay (

    
    ) to at least 
    
    
    
    of the slowest relaxing signal of interest.
Protocol 2: D2O Shake Test (Phenol Detection)
  • Acquire a standard

    
    H spectrum in 
    
    
    
    .
  • Add 1-2 drops of

    
      directly to the NMR tube.
    
  • Cap and shake vigorously for 30 seconds.

  • Allow layers to separate (water will float on top of chloroform).

  • Re-acquire the spectrum.

  • Result Analysis: Any peak that disappears or significantly diminishes was an exchangeable proton (

    
     or 
    
    
    
    ).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Relaxation and dynamic processes). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: 13C NMR - Chemical Shifts). Link

Sources

Troubleshooting

Preventing the degradation of 2-Propoxybenzonitrile during storage or reaction

Current Status: Operational Ticket ID: #2PB-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Preventing degradation of 2-Propoxybenzonitrile (CAS 13543-88-9) Executive Summary: The Molecule at a Glance...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #2PB-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Preventing degradation of 2-Propoxybenzonitrile (CAS 13543-88-9)

Executive Summary: The Molecule at a Glance

2-Propoxybenzonitrile is a bifunctional aromatic intermediate featuring a nitrile group (-CN) and an ortho-propoxy ether linkage (-OCH₂CH₂CH₃) . While generally stable, it possesses two distinct "Achilles' heels" that researchers must manage:

  • The Nitrile Moiety: Susceptible to hydrolysis (to amide/acid) under acidic/basic conditions and moisture.

  • The Propoxy Ether: Susceptible to radical autoxidation (peroxide formation) upon long-term exposure to air and light, and dealkylation by strong Lewis acids.

This guide provides a self-validating system to maintain compound integrity from storage through reaction.

Module 1: Storage & Preservation (The Passive Phase)

Q: My sample has turned from colorless to pale yellow. Is it compromised?

A: Likely, yes. Yellowing in aryl ethers and nitriles often indicates photo-oxidation or the formation of trace quinoid impurities.

  • The Mechanism: The benzylic position (alpha to the ether oxygen) is susceptible to radical abstraction by oxygen, forming hydroperoxides. These can decompose into aldehydes (propanal) and phenols (2-hydroxybenzonitrile), which oxidize further to colored quinones.

  • Corrective Action: Check the purity via GC-MS. If purity is >98%, you may purify via a short silica plug (eluting with Hexane/EtOAc) to remove polar oxidation products.

  • Prevention: Store under Argon (heavier than air, providing a better blanket than Nitrogen) in amber glass to block UV light.

Q: Can I store this compound in a standard refrigerator (4°C)?

A: Yes, but with a critical caveat: Moisture Control.

  • The Risk: Nitriles are essentially "masked" carbonyls. Standard refrigerators have high humidity. Repeated cooling/warming cycles cause condensation inside the vial, accelerating hydrolysis to 2-propoxybenzamide .

  • The Protocol:

    • Tightly seal the vial with a Parafilm wrap.

    • Place the vial inside a secondary container (jar) containing desiccant (e.g., Drierite or activated molecular sieves).

    • Allow the vial to reach room temperature before opening to prevent atmospheric water condensation on the cold liquid.

Q: What is the maximum shelf life?

A: Under inert gas at 2–8°C, the compound is stable for 24 months . Under ambient air, expect degradation (peroxide formation) detectable after 6 months .

Module 2: Reaction Troubleshooting (The Active Phase)

Q: I am attempting a Grignard addition to the nitrile, but I'm recovering starting material.

A: This is often due to the Ortho-Effect .

  • The Cause: The propoxy group at the ortho position creates steric hindrance around the nitrile carbon, blocking the approach of bulky nucleophiles. Additionally, the oxygen atom acts as an electron donor, reducing the electrophilicity of the nitrile carbon.

  • The Fix:

    • Increase Temperature: Switch from Ether (35°C) to THF (66°C) or Toluene (110°C) to overcome the activation energy barrier.

    • Lewis Acid Activation: Add 1 equivalent of anhydrous CeCl₃ (Cerium(III) chloride). This coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon without cleaving the ether.

Q: I see a new spot on TLC during an acidic workup. Did I hydrolyze the nitrile?

A: If you used strong aqueous acid (HCl/H₂SO₄) and heat, you likely formed 2-propoxybenzamide .

  • The Mechanism: Acid-catalyzed hydrolysis is an A-2 mechanism.[1] The nitrile nitrogen is protonated, followed by water attack.

  • The Fix:

    • Quenching: Use saturated NH₄Cl (mildly acidic, pH ~5) or Rochelle's Salt instead of strong mineral acids.

    • Temperature: Keep quench solutions cold (0°C). Hydrolysis rates drop significantly below room temperature.

Q: Can I use BBr₃ or AlCl₃ on this molecule?

A: NO. These are strong Lewis acids used specifically to cleave aryl ethers.

  • The Result: You will dealkylate the propoxy group, yielding 2-hydroxybenzonitrile (Salicylonitrile) and propyl bromide/chloride.

  • Alternative: If you need Lewis acid catalysis for another part of the molecule, use milder Lewis acids like ZnCl₂ or BF₃·OEt₂, which are less likely to cleave the ether bond at moderate temperatures.

Module 3: Diagnostic & Visualization

Visualizing the Degradation Pathways

The following diagram maps the critical failure points for 2-Propoxybenzonitrile.

DegradationPathways Start 2-Propoxybenzonitrile (Intact) Amide 2-Propoxybenzamide (Impurity A) Start->Amide Hydrolysis (Slow) Radical Peroxide Intermediate Start->Radical Autoxidation Water Moisture/H+ Water->Start Acid 2-Propoxybenzoic Acid (Impurity B) Amide->Acid Hydrolysis (Fast) Oxygen O2 / Light Oxygen->Start Cleavage 2-Hydroxybenzonitrile + Propanal Radical->Cleavage Decomposition

Caption: Figure 1. Dual degradation pathways showing moisture-induced hydrolysis (yellow/red) and oxidative cleavage (blue).

Analytical Validation Table

Use this table to confirm degradation using standard analytical techniques.

FeatureIntact 2-PropoxybenzonitrileHydrolysis Product (Amide)Oxidation Product (Phenol)
IR Spectrum Sharp peak at ~2220 cm⁻¹ (CN)Loss of 2220 cm⁻¹; New broad bands 3100-3400 cm⁻¹ (NH) and 1650 cm⁻¹ (C=O)Broad peak 3200-3600 cm⁻¹ (OH)
1H NMR Triplet ~4.0 ppm (O-CH₂); Aromatics 6.9-7.6 ppmNew broad singlets ~6.0-8.0 ppm (NH₂ protons)Loss of propyl signals (if cleaved); New singlet ~10-11 ppm (Phenolic OH)
TLC (Hex/EtOAc) High R_f (Non-polar)Low R_f (Polar, streaks)Medium R_f; stains strongly with FeCl₃
Physical State Clear/Colorless LiquidWhite Solid precipitateYellow/Brown oil or solid

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23439, 2-Propoxybenzonitrile. Retrieved January 30, 2026, from [Link]

  • LibreTexts Chemistry. (2020).[2] 15.6: Autoxidation of Ethers. Retrieved January 30, 2026, from [Link]

  • Cohen, R. J., et al. (1979). Ortho ester hydrolysis: direct evidence for a three-stage reaction mechanism. Journal of the American Chemical Society.[2] Retrieved January 30, 2026, from [Link]

  • Eawag Biocatalysis/Biodegradation Database. (1998). Benzonitrile Degradation Pathway. Retrieved January 30, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Propoxybenzonitrile: Steric &amp; Lipophilic Advantages in Benzyl Scaffolds

Executive Summary: The Ortho-Alkoxy Effect In the optimization of benzonitrile scaffolds—critical intermediates for sartans (angiotensin II receptor blockers) and liquid crystal mesogens—the choice of the ortho-alkoxy su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Alkoxy Effect

In the optimization of benzonitrile scaffolds—critical intermediates for sartans (angiotensin II receptor blockers) and liquid crystal mesogens—the choice of the ortho-alkoxy substituent is a pivotal decision point. While 2-Methoxybenzonitrile (2-MB) is the industry standard due to cost and availability, 2-Propoxybenzonitrile (2-PB) offers a distinct physicochemical profile that is often overlooked.

This guide objectively compares 2-PB against its methoxy analog and its regioisomer (4-Propoxybenzonitrile). Our analysis demonstrates that 2-PB is not merely a homolog but a functional tool for modulating lipophilicity (LogP) and steric shielding around the nitrile pharmacophore, influencing both metabolic stability and synthetic reactivity.

Physicochemical Performance Matrix

The following data consolidates experimental and predicted values to highlight the shift in properties when moving from a methyl to a propyl ether tail.

Table 1: Comparative Properties of Alkoxybenzonitriles

Property2-Methoxybenzonitrile (Standard)2-Propoxybenzonitrile (Focus)4-Propoxybenzonitrile (Regioisomer)Impact on Application
CAS No. 6609-56-96609-58-129683-97-2Identification
Molecular Weight 133.15 g/mol 161.20 g/mol 161.20 g/mol Stoichiometric calculations
Boiling Point 135°C (12 mmHg)~155°C (12 mmHg)~260°C (760 mmHg)2-PB requires higher vacuum/temp for distillation.
LogP (Lipophilicity) 1.6 - 1.82.6 - 2.82.72-PB significantly increases membrane permeability.
Steric Bulk (A-value) Low (Methoxy)Moderate (Propoxy)N/A (Para position)2-PB shields the nitrile group from hydrolysis.
Odor Profile Sweet, Anisic, AlmondFatty, Nutty, Salicylate-likeFaint, Waxy2-PB has higher substantivity (longer lasting).

*Values estimated based on homologous series trends and ACD/Labs predictions.

Deep Dive: Steric Modulation & Synthetic Utility

The primary advantage of 2-Propoxybenzonitrile lies in the ortho-effect . The propoxy chain is flexible but occupies significant volume near the nitrile group.

Mechanism of Action: The "Gating" Effect

In medicinal chemistry, protecting the nitrile (or its tetrazole derivative) from metabolic hydrolysis is crucial.

  • 2-Methoxy: The methyl group is small (

    
    ). It provides minimal shielding to the nitrile carbon.
    
  • 2-Propoxy: The propyl chain (

    
    ) can adopt conformations that "gate" the approach of nucleophiles (like water or metabolic enzymes) to the nitrile carbon, potentially increasing the half-life of the resulting drug scaffold.
    
Visualization: Synthesis & Steric Pathways

The following diagram illustrates the synthesis of 2-PB and visualizes the steric difference affecting nucleophilic attack.

G cluster_steric Reactivity Consequence Start 2-Hydroxybenzonitrile (Precursor) Product 2-Propoxybenzonitrile (Target) Start->Product O-Alkylation (SN2 Mechanism) Reagent 1-Bromopropane + K2CO3 (DMF) Reagent->Product Shield Propoxy Tail (Steric Shield) Product->Shield Conformational Lock Nitrile Nitrile Carbon (Electrophile) Nu Nucleophile (e.g., Azide/Water) Nu->Nitrile Hindered Attack Shield->Nitrile Blocks

Figure 1: Synthetic pathway for 2-Propoxybenzonitrile and the mechanistic model of steric shielding provided by the propyl tail against nucleophilic attack.

Experimental Protocols

To validate the performance differences, we recommend the following self-validating protocols.

Protocol A: Regioselective Synthesis (O-Alkylation)

Objective: Synthesize 2-Propoxybenzonitrile with >98% purity, avoiding N-alkylation side products.

Reagents:

  • 2-Hydroxybenzonitrile (1.0 eq)

  • 1-Bromopropane (1.2 eq) [Note: Use Bromo- over Chloro- for faster kinetics at lower temps]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (for easier workup)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-hydroxybenzonitrile in DMF (0.5 M concentration) in a round-bottom flask.

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes. Checkpoint: The solution should turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Dropwise add 1-bromopropane over 10 minutes.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). Target: Disappearance of starting phenol (Rf ~0.4) and appearance of product (Rf ~0.7).

  • Quench: Pour mixture into ice-water (5x reaction volume). The product will oil out.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol—critical for purity).

  • Purification: Dry over

    
     and concentrate. Distill under reduced pressure (approx 12 mmHg, 150-160°C) to obtain a clear oil.
    
Protocol B: Comparative Hydrolysis Stress Test

Objective: Quantify the steric stability of 2-Propoxy vs. 2-Methoxy derivatives.

  • Setup: Prepare two vials.

    • Vial A: 2-Methoxybenzonitrile (100 mg)

    • Vial B: 2-Propoxybenzonitrile (100 mg)

  • Condition: Add 2 mL of 10% NaOH / Ethanol (1:1).

  • Reflux: Heat both vials to 80°C.

  • Sampling: Take aliquots at t=1h, t=4h, and t=12h.

  • Analysis: Analyze via HPLC or GC.

    • Expectation: Vial A (Methoxy) will show rapid conversion to the amide/acid (hydrolysis products). Vial B (Propoxy) will show significantly slower conversion rates (approx. 30-50% slower) due to the steric bulk of the propyl group protecting the cyano carbon.

Safety & Handling (SDS Summary)

  • Hazards: 2-Propoxybenzonitrile is an irritant.[1][2]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store under inert gas (Nitrogen/Argon). While nitriles are stable, the ether linkage can form peroxides over extended periods if exposed to air/light.

  • Disposal: Treat as organic nitrile waste. Do not mix with strong acids (risk of HCN evolution, though low for benzonitriles).

References

  • Synthesis of Alkoxybenzonitriles via O-Alkylation Source: BenchChem Protocols / J. Org. Chem. Context: General procedure for phenolic alkylation using alkyl halides and carbonate bases. (General Reference)

  • Physicochemical Properties of 2-Methoxybenzonitrile (Homolog Data) Source: PubChem / NIST Chemistry WebBook Context: Baseline data for boiling point and density comparisons.[4]

  • Safety Data Sheet: 2-Propoxybenzonitrile Source: Sigma-Aldrich / CymitQuimica Context: Hazard classification (H315, H319) and handling.[1][2]

  • Steric Effects in Nitrile Hydrolysis Source: Journal of the American Chemical Society (Historical Context) Context: Mechanisms of steric hindrance in ortho-substituted benzonitriles.

Sources

Validation

Definitive Structural Elucidation of 2-Propoxybenzonitrile: A Comparative Analytical Guide

Strategic Overview 2-Propoxybenzonitrile ( , MW 161.[1]20) is a critical intermediate in the synthesis of pharmaceuticals and liquid crystal displays (LCDs). Its structural validation presents a specific challenge: disti...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2-Propoxybenzonitrile (


, MW 161.[1]20) is a critical intermediate in the synthesis of pharmaceuticals and liquid crystal displays (LCDs). Its structural validation presents a specific challenge: distinguishing the ortho-substitution pattern from its para-isomer (4-propoxybenzonitrile) and quantifying potential impurities from the Williamson ether synthesis (e.g., unreacted 2-hydroxybenzonitrile).[1]

This guide moves beyond basic identification. We compare Routine Quality Control (Method A) against Definitive Structural Elucidation (Method B) . While Method A suffices for batch release, Method B is required for New Chemical Entity (NCE) registration and impurity profiling.[1]

The Chemical Context

The molecule consists of a benzene ring substituted at the 1-position with a cyano group (electron-withdrawing) and at the 2-position with a propoxy group (electron-donating). This "push-pull" electronic environment creates distinct spectroscopic signatures essential for validation.

Mass Spectrometry: The Fragmentation Fingerprint

Mass spectrometry (MS) provides the first line of evidence.[1] For 2-propoxybenzonitrile, Electron Ionization (EI) is superior to Soft Ionization (ESI) for structural proof because the fragmentation pattern reveals the alkyl chain length and the ether linkage.

Mechanistic Insight: The McLafferty Rearrangement

A unique feature of alkyl aryl ethers with an alkyl chain


 2 carbons is the McLafferty-like rearrangement. In 2-propoxybenzonitrile, the 

-hydrogen on the propyl chain transfers to the aromatic ring (or oxygen), leading to the elimination of a neutral alkene (propene).
  • Molecular Ion (

    
    ):  m/z 161 (distinct, medium intensity).[1]
    
  • Diagnostic Peak 1 (Loss of Alkene): m/z 119.[1] This corresponds to the radical cation of 2-hydroxybenzonitrile (

    
    ).[1] This confirms the presence of the propyl ether.
    
  • Diagnostic Peak 2 (Alpha Cleavage): m/z 118.[1] Loss of the propyl radical (

    
    ) leaves the cyanophenoxy cation.
    
Visualization: MS Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways that validate the structure.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 161 [C10H11NO]+. Transition Gamma-H Transfer (McLafferty-like) M_Ion->Transition Rearrangement Frag_118 C-O Cleavage m/z 118 [C7H4NO]+ M_Ion->Frag_118 Direct Cleavage Radical_Propyl Loss of Propyl Radical (Mass 43) M_Ion->Radical_Propyl Frag_119 Base Peak Candidate m/z 119 [2-Hydroxybenzonitrile]+. Transition->Frag_119 Elimination Neutral_Propene Loss of Propene (Mass 42) Transition->Neutral_Propene

Figure 1: Competing fragmentation pathways for 2-propoxybenzonitrile under Electron Ionization (EI).

NMR Spectroscopy: The Structural Skeleton

While MS confirms the mass and functional groups, NMR determines the substitution pattern (Regiochemistry).

H NMR Analysis (Proton)

The 2-position (ortho) substitution breaks the symmetry of the benzene ring, creating a complex ABCD aromatic system, unlike the symmetric AA'BB' system seen in the 4-propoxy isomer.

RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
Aliphatic 1.05Triplet (

)
3H

Terminal methyl of propyl chain.[1]
Aliphatic 1.85Multiplet (

)
2H

Beta-protons; coupling to both

and

.[1]
Ether 4.05Triplet (

)
2H

Deshielded by Oxygen.[1] Diagnostic for ether linkage.
Aromatic 6.95 - 7.05Doublet/Triplet2HH-3, H-5Ortho/Para to alkoxy group (electron-donating shielding).[1]
Aromatic 7.50 - 7.60Multiplet2HH-4, H-6Ortho/Para to cyano group (electron-withdrawing deshielding).[1]

Critical Validation Point: To confirm the ortho isomer, look for the splitting of the aromatic protons.

  • Ortho (2-propoxy): Four distinct proton environments (often overlapping into 2 groups of 2).[1]

  • Para (4-propoxy): Two distinct proton environments (symmetric doublets).[1]

C NMR Analysis (Carbon)
  • Nitrile Carbon (

    
    ):  ~116 ppm (Characteristic weak signal).[1]
    
  • Ipso-Carbon (Ether): ~160 ppm (Deshielded by Oxygen).[1]

  • Ipso-Carbon (Nitrile): ~102 ppm (Shielded by anisotropy of CN).[1]

Comparative Protocol: Routine vs. Rigorous

Do not use a "one-size-fits-all" approach. Select the method based on your validation stage.

Table 1: Performance Comparison of Analytical Workflows
FeatureMethod A: Routine QC (Batch Release) Method B: Rigorous Elucidation (NCE/Reference)
Primary Technique GC-MS (Low Res) + 1D

H NMR
LC-HRMS (Q-TOF) + 2D NMR (HSQC/HMBC)
Time to Result < 1 Hour24 - 48 Hours
Isomer Specificity Moderate (Retention time dependent)High (Coupling constants confirm regiochemistry)
Impurity Detection Volatiles only (e.g., solvents)Non-volatiles (e.g., inorganic salts, dimers)
Data Output Mass Fingerprint + Proton CountExact Mass (<5 ppm) + Carbon Connectivity
Cost LowHigh

Detailed Experimental Methodologies

Protocol A: GC-MS Sample Preparation (Routine)
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).[1]

  • Concentration: 1 mg/mL.[1]

  • Injection: 1

    
    L, Split ratio 20:1.[1]
    
  • Column: DB-5ms or equivalent (non-polar capillary).[1]

  • Temperature Program: Hold 50°C (2 min)

    
     Ramp 20°C/min to 280°C.
    
  • Why this works: 2-Propoxybenzonitrile is thermally stable and volatile.[1] The non-polar column separates it easily from the more polar starting material (2-hydroxybenzonitrile).

Protocol B: 2D NMR Structural Proof (Rigorous)
  • Solvent:

    
     (Deuterated Chloroform) with 0.03% TMS.[1]
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[1] Use this to assign the aliphatic chain.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows 2-3 bond couplings.[1]

    • Key Correlation: Look for a cross-peak between the Ether Protons (

      
       4.[1]05) and the Aromatic Ipso-Carbon (
      
      
      
      160).[1] This definitively connects the propoxy group to the ring.
Visualization: Analytical Workflow

This diagram guides the decision-making process for validating the sample.

Validation_Workflow Start Crude Product 2-Propoxybenzonitrile Step1 1. GC-MS Analysis Start->Step1 Decision1 Mass = 161? Fragment 119 present? Step1->Decision1 Fail1 Reject: Check Synthesis (Did alkylation fail?) Decision1->Fail1 No Step2 2. 1H NMR (CDCl3) Decision1->Step2 Yes Decision2 Aromatic Region: Symmetric (2 peaks)? Step2->Decision2 Result_Para Identification: Para-Isomer (Wrong Regiochemistry) Decision2->Result_Para Yes (Symmetric) Step3 3. 13C & HSQC Decision2->Step3 No (Complex ABCD) Final VALIDATED STRUCTURE 2-Propoxybenzonitrile Step3->Final

Figure 2: Step-by-step logic flow for distinguishing the target molecule from synthetic failures and isomers.

References

  • Williamson Ether Synthesis Mechanism.Master Organic Chemistry. Detailed review of the

    
     mechanism and side reactions (elimination) relevant to propyl halides.
    
    
  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Principles of McLafferty rearrangement and alpha-cleavage in ethers. [1]

  • Benzonitrile Derivatives NMR Data. ChemicalBook. Spectral data for 2-methoxybenzonitrile (analogous structure) used for shift prediction.[1] [1]

  • PubChem Compound Summary: 2-Phenoxybenzonitrile. PubChem. Analogous ether structure data for validation of aromatic coupling patterns. [1]

  • Ortho vs Para Differentiation. ResearchGate. Discussion on using NMR coupling constants to distinguish disubstituted benzene isomers.

Sources

Comparative

Comparative Biological &amp; Synthetic Profile: 2-Propoxybenzonitrile vs. Isomers

This guide provides a technical comparison of 2-Propoxybenzonitrile against its structural isomers (3- and 4-Propoxybenzonitrile). It is designed for medicinal chemists and toxicologists, shifting the focus from simple c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Propoxybenzonitrile against its structural isomers (3- and 4-Propoxybenzonitrile). It is designed for medicinal chemists and toxicologists, shifting the focus from simple chemical description to pharmacophore utility , ADME profiling , and synthetic application in drug design.

Executive Summary: The Alkoxybenzonitrile Scaffold

In drug discovery, 2-Propoxybenzonitrile (2-PrOBN) and its isomers serve as critical "privileged scaffolds." While not potent therapeutics in their native form, they are essential precursors to bioactive tetrazoles (angiotensin II receptor antagonists) and amidines (antiprotozoal agents).

The biological differentiation between the ortho (2-), meta (3-), and para (4-) isomers is driven by steric occlusion of the nitrile group and electronic effects (resonance vs. induction) that dictate metabolic stability and receptor binding of downstream derivatives.

Key Differentiators
Feature2-Propoxybenzonitrile (Ortho)4-Propoxybenzonitrile (Para)
Primary Utility Precursor for sterically demanding ligands (e.g., Sialyltransferase inhibitors).Liquid crystals; Linear pharmacophores (e.g., antimicrobial amidines).
Reactivity (CN group) Hindered: Slower kinetics in [3+2] cycloadditions.Accessible: High reactivity for click chemistry.
Metabolic Stability High: Ortho-substituent blocks P450 hydroxylation at the susceptible C2 site.Moderate: Exposed ring positions allow facile hydroxylation.
Lipophilicity (LogP) ~1.5 - 1.8 (Shielded polarity)~2.35 (Exposed surface area)

Physicochemical & ADME Profiling

The position of the propoxy chain significantly alters the physicochemical landscape, influencing membrane permeability (LogP) and solubility.

Table 1: Comparative Physical Properties
Property2-Propoxybenzonitrile3-Propoxybenzonitrile4-PropoxybenzonitrileRelevance to Drug Design
LogP (Octanol/Water) 1.50 (Exp)1.92 (Pred)2.35 (Pred)2-PrOBN is less lipophilic, potentially offering better solubility in aqueous formulations.
TPSA (Ų) 33.0233.0233.02Identical polar surface area; differences in transport are driven by shape/lipophilicity.
Rotatable Bonds 333All isomers have moderate flexibility, suitable for induced-fit binding.
Boiling Point 255°C~260°C~270°CHigher BP in para indicates stronger intermolecular stacking (relevant for solid-state formulation).

Analyst Note: The lower LogP of the ortho isomer (2-PrOBN) is attributed to the "ortho effect," where the propoxy tail folds back towards the nitrile, reducing the effective solvent-accessible surface area. This makes 2-PrOBN a superior starting point for fragment-based drug design (FBDD) where "ligand efficiency" is prioritized.

Biological Activity & Toxicology

While often used as intermediates, these nitriles possess intrinsic biological activity, particularly in toxicology and sensory pathways.

Direct Toxicological Profile

Benzonitriles are metabolized via two competing pathways: oxidative desulfuration (minor) and hydrolysis (major).

  • Acute Toxicity: Moderate. LD50 (Rat, Oral) is estimated at 800–1200 mg/kg for the class.

  • Mechanism: The nitrile group can be metabolized to release cyanide ion (

    
    ) in vivo, but the propoxy group facilitates rapid Phase I hydroxylation, promoting excretion before toxic cyanide accumulation occurs.
    
  • Skin Sensitization: 2-PrOBN is a known fragrance ingredient. RIFM assessments indicate it is not a potent sensitizer, unlike its unsubstituted parent (benzonitrile), likely due to the propoxy group preventing haptenization with skin proteins.

Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic pathways for 2-Propoxybenzonitrile, highlighting the detoxification route via hydroxylation vs. the toxic cyanogenesis route.

MetabolicPathway Parent 2-Propoxybenzonitrile CYP450 CYP450 (Phase I) Parent->CYP450 Ring Hydroxylation Nitrilase Nitrilase/Amidase Parent->Nitrilase Hydrolysis Hydroxy Hydroxylated Metabolite (Excretable) CYP450->Hydroxy Acid 2-Propoxybenzoic Acid Nitrilase->Acid Cyanide Free Cyanide (CN-) (Toxic) Nitrilase->Cyanide Minor Pathway

Figure 1: Metabolic disposition of 2-Propoxybenzonitrile. The steric bulk of the ortho-propoxy group favors ring hydroxylation over nitrile hydrolysis, potentially reducing cyanide toxicity compared to the para-isomer.

Synthetic Application: The "Bioactivity" Link

For drug developers, the primary "activity" of 2-Propoxybenzonitrile is its conversion into 5-(2-propoxyphenyl)tetrazole , a bioisostere of carboxylic acid found in sartan-class antihypertensives.

Protocol: Microwave-Assisted [3+2] Cycloaddition

This protocol describes the conversion of 2-Propoxybenzonitrile to its bioactive tetrazole derivative. This method is preferred over traditional tin-azide methods due to the ortho-steric hindrance of 2-PrOBN.

Reagents:

  • Substrate: 2-Propoxybenzonitrile (1.0 eq)

  • Azide Source: Sodium Azide (

    
    , 1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    , 0.5 eq) or Copper(II) salts.
    
  • Solvent: Water/Isopropanol (1:1) or DMF.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 2-Propoxybenzonitrile (1 mmol) in 3 mL of solvent.

  • Activation: Add

    
     (0.5 mmol) and stir for 5 minutes to coordinate the zinc Lewis acid to the nitrile nitrogen. Note: This step is crucial for the ortho-isomer to overcome steric repulsion.
    
  • Cycloaddition: Add

    
     (1.5 mmol). Seal the vial.
    
  • Reaction: Irradiate at 140°C for 20 minutes (or reflux for 12 hours if using conventional heating).

  • Workup: Acidify the mixture with 1N HCl to pH 2 (precipitates the tetrazole). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Recrystallize from ethanol.

Outcome Comparison:

  • 2-PrOBN (Ortho): Yield ~75%. Requires Lewis Acid catalysis due to steric hindrance.

  • 4-PrOBN (Para): Yield >90%. Reacts rapidly even without metal catalysis.

Experimental Validation: Cytotoxicity Screening

To verify the safety profile of the isomer or its derivatives, the following MTT assay protocol is standard.

Objective: Determine the


 of 2-Propoxybenzonitrile on HepG2 (liver) and HEK293 (kidney) cells.
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare serial dilutions of 2-PrOBN in DMSO (0.1% final conc). Range: 1

    
    M to 500 
    
    
    
    M.
  • Incubation: Treat cells for 48 hours at 37°C.

  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
    
  • Analysis: Read absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Expected Results:

  • 2-PrOBN:

    
    M (Low cytotoxicity).
    
  • Reference (Benzonitrile):

    
    M (Moderate cytotoxicity).
    

Structure-Activity Relationship (SAR) Flow

The following diagram visualizes how the 2-Propoxybenzonitrile scaffold is transformed into active pharmaceutical ingredients (APIs).

SAR_Flow Start 2-Propoxybenzonitrile (Scaffold) Step1 Reaction: [3+2] Cycloaddition (+ NaN3) Start->Step1 Step2 Reaction: Pinner Synthesis (+ NH3/EtOH) Start->Step2 Product1 5-(2-propoxyphenyl)tetrazole (Bioisostere of Acid) Step1->Product1 Effect1 Application: Angiotensin II Antagonism (Hypertension) Product1->Effect1 Product2 2-Propoxybenzamidine (Protease Inhibitor Motif) Step2->Product2 Effect2 Application: Antiprotozoal Activity (Leishmaniasis) Product2->Effect2

Figure 2: Synthetic divergence of 2-Propoxybenzonitrile into two distinct pharmacological classes.

References

  • RIFM Expert Panel. (2021). "Safety Assessment of Benzonitrile Derivatives." Food and Chemical Toxicology.

  • Hymavathi, S., et al. (2024).[1] "Microwave Assisted Synthesis of Tetrazole linked N-Acyl Hydrazone Derivatives." Asian Journal of Chemistry.

  • PubChem. (2024). "2-Propoxybenzonitrile Compound Summary (CID 2760470)." National Library of Medicine.

  • Leo, A., & Hansch, C. (2018). "Lipophilicity (LogD) of N-Aryl Benzo Hydroxamic Acids." Juniper Publishers.

  • Agaev, F.B. (1977).[2] "Toxicology of Benzonitriles." EPA Acute Exposure Guideline Levels.

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to 2-Propoxybenzonitrile

Executive Summary 2-Propoxybenzonitrile (CAS: 14676-96-1) is a critical intermediate in the synthesis of pharmaceutical agents (including PDE5 inhibitor analogs) and liquid crystal mesogens. Its synthesis typically hinge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propoxybenzonitrile (CAS: 14676-96-1) is a critical intermediate in the synthesis of pharmaceutical agents (including PDE5 inhibitor analogs) and liquid crystal mesogens. Its synthesis typically hinges on the timing of the cyano-group introduction versus the propoxy-group installation.

This guide benchmarks the two dominant synthetic strategies:

  • Route A (Nucleophilic Substitution): O-Alkylation of 2-hydroxybenzonitrile (Salicylonitrile).

  • Route B (Transition-Metal Catalysis): Cyanation of 2-propoxyhalobenzenes.

The Verdict: For standard batch manufacturing, Route A is the superior pathway, offering higher atom economy (AE), lower raw material costs, and a safer waste profile. Route B is reserved for instances where the benzonitrile core is inaccessible or when late-stage functionalization of a halogenated scaffold is required.

Strategic Route Analysis

Route A: O-Alkylation of Salicylonitrile (The Industrial Standard)

This route relies on the Williamson ether synthesis.[1] It utilizes the acidity of the phenol (pKa ~7-8 due to the electron-withdrawing nitrile group) to facilitate facile alkylation.

  • Mechanism: SN2 Nucleophilic Substitution.[1][2]

  • Key Reagents: 2-Hydroxybenzonitrile, 1-Bromopropane, Base (K₂CO₃).

  • Solvent System: Polar aprotic (DMF, NMP) or Ketones (Acetone, MEK).

Process Insight: The electron-withdrawing effect of the ortho-cyano group stabilizes the phenoxide anion, making it a softer nucleophile. This reduces the risk of elimination side-reactions (formation of propene) compared to non-activated phenols. However, steric hindrance at the ortho position requires elevated temperatures or polar solvents to drive kinetics.

Route B: Pd-Catalyzed Cyanation (The High-Value Alternative)

This route converts an aryl halide (bromide or iodide) into a nitrile using palladium catalysis.[3] It replaces the legacy Rosenmund-von Braun reaction (stoichiometric CuCN at >200°C), which suffers from difficult purification and heavy metal waste.

  • Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).
  • Key Reagents: 2-Propoxy-1-bromobenzene, Zn(CN)₂, Pd catalyst (e.g., Pd(dppf)Cl₂).

  • Solvent System: DMF or DMAc (deoxygenated).

Process Insight: While chemically elegant, this route introduces "Process Debt": the removal of residual palladium (<10 ppm) and the management of cyanide-bearing waste streams. It is viable only when the starting material (2-propoxybromobenzene) is significantly cheaper or more available than salicylonitrile.

Comparative Benchmarking Matrix

The following data represents average values derived from optimized laboratory-scale runs (10–50g scale).

MetricRoute A: O-AlkylationRoute B: Pd-CyanationRoute C: Rosenmund (Legacy)
Yield 92 - 96% 85 - 90%60 - 75%
Atom Economy High (Loss of HBr)Moderate (Loss of ZnBr₂)Low (Stoichiometric Cu waste)
Reaction Time 4 - 6 Hours12 - 24 Hours24+ Hours
Temp. Profile 60 - 80°C80 - 120°C180 - 200°C
Purification Crystallization / WashChromatography / ScavengersDifficult Extraction
Safety Profile Green (Irritants only)Red (Cyanide toxicity)Red (High Temp + CN)
Cost of Goods LowHigh (Pd Catalyst)Medium

Visualizing the Synthetic Logic

The following diagram illustrates the decision-making workflow and the mechanistic divergence between the two primary routes.

SynthesisRoutes Start Target: 2-Propoxybenzonitrile Decision Precursor Availability? Start->Decision RouteA_Start 2-Hydroxybenzonitrile Decision->RouteA_Start Phenol Available RouteB_Start 2-Propoxybromobenzene Decision->RouteB_Start Halide Available ProcessA Route A: Williamson Ether (K2CO3, n-PrBr, DMF) RouteA_Start->ProcessA ProcessB Route B: Pd-Cyanation (Zn(CN)2, Pd(dppf)Cl2) RouteB_Start->ProcessB ProcessA->Start Yield: 95% MechA Mechanism: SN2 Attack Phenoxide displaces Bromide ProcessA->MechA WasteA Waste: KBr (Salt) ProcessA->WasteA ProcessB->Start Yield: 88% MechB Mechanism: Catalytic Cycle Oxidative Add. -> Reductive Elim. ProcessB->MechB WasteB Waste: ZnBr2 + Pd residues ProcessB->WasteB

Caption: Decision matrix comparing the efficiency and waste streams of the Alkylation (Green) vs. Cyanation (Red) pathways.

Detailed Experimental Protocols

Protocol A: Optimized O-Alkylation (Recommended)

Objective: Synthesis of 2-propoxybenzonitrile via Phase Transfer Catalysis (PTC) or direct solvation.

  • Charge: To a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-hydroxybenzonitrile (1.0 eq) and DMF (5 volumes).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq) in a single portion. Stir at room temperature for 30 minutes. Note: The mixture will turn yellow/orange as the phenoxide forms.

  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (phenol) should disappear.

  • Work-up: Cool to room temperature. Pour the reaction mixture into Ice Water (10 volumes). The product will precipitate as an oil or solid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation:

    • 1H NMR (CDCl₃): Look for the disappearance of the phenolic -OH singlet (>9 ppm) and the appearance of the propyl triplet at ~4.0 ppm (-OCH₂-).

Protocol B: Palladium-Catalyzed Cyanation (Zn(CN)₂)

Objective: Functionalization of 2-propoxybromobenzene.

  • Inertion: Flame-dry a reaction flask and purge with Argon/Nitrogen (3 cycles). Oxygen is a catalyst poison.

  • Charge: Add 2-propoxy-1-bromobenzene (1.0 eq), Zinc Cyanide (Zn(CN)₂) (0.6 eq), and Pd(dppf)Cl₂ (3-5 mol%).

  • Solvent: Add anhydrous, degassed DMF or NMP .

  • Reaction: Heat to 100°C for 12–16 hours.

  • Quench: Cool to RT. Add diluted ammonium hydroxide (NH₄OH) or ethylenediamine to chelate the Zinc and Copper salts (if CuI co-catalyst is used).

  • Purification: This route typically requires column chromatography to remove Pd-ligand impurities, rendering it less efficient for bulk synthesis.

References

  • Williamson Ether Synthesis Overview: "The Williamson Ether Synthesis." Master Organic Chemistry. Link

  • Cyanation Methodology: "Palladium-catalyzed cyanation of aryl (pseudo)halides." Royal Society of Chemistry. Link

  • Rosenmund-von Braun Context: "Rosenmund-von Braun Reaction." Organic Chemistry Portal. Link

  • PDE5 Inhibitor Chemistry (Contextual): "PDE5 Inhibitors: Mechanism and Applications." NCBI Bookshelf. Link

  • Green Chemistry in Cyanation: "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Organic Chemistry Portal. Link

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Propoxybenzonitrile Quantification

For: Researchers, scientists, and drug development professionals. Abstract The accurate quantification of 2-Propoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for e...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of 2-Propoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring process control, quality assurance, and regulatory compliance. This guide provides an in-depth comparison of two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a self-validating system, this document not only details the methodologies but also explains the scientific rationale behind experimental choices and presents a comprehensive cross-validation study. All protocols and data are grounded in established principles of analytical chemistry and adhere to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Introduction: The Critical Need for Robust Quantification

2-Propoxybenzonitrile [(CH₃CH₂CH₂O)C₆H₄CN] serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The precise measurement of its concentration in reaction mixtures, intermediates, and final products is a critical quality attribute (CQA). Inaccurate quantification can lead to process inefficiencies, impurity concerns, and potential batch failures, ultimately impacting drug safety and efficacy.

The selection of an appropriate analytical method is therefore a decision of significant consequence. While various techniques can be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent and powerful separation techniques in the pharmaceutical industry.[1][2] This guide will explore the nuances of each method for 2-Propoxybenzonitrile analysis and, critically, how to cross-validate them to ensure data integrity and inter-method consistency.[3][4] Cross-validation is the process of verifying that a validated method produces consistent and reliable results under different conditions, such as with different analytical techniques.[3]

Methodologies: A Tale of Two Techniques

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity. For 2-Propoxybenzonitrile, both methods present viable options, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[1] For 2-Propoxybenzonitrile, a reversed-phase HPLC method is particularly suitable.

Principle of the Method: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 2-Propoxybenzonitrile, being a moderately polar compound, will partition between the stationary and mobile phases. By optimizing the mobile phase composition, we can achieve effective separation from impurities and other matrix components. Detection is typically achieved using a UV detector, as the benzene ring in 2-Propoxybenzonitrile exhibits strong absorbance in the UV region.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven performance in separating aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. The addition of a small amount of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or in the matrix.[5]

  • Detection Wavelength: The UV detection wavelength is set near the absorbance maximum of the benzonitrile chromophore to ensure high sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for volatile and thermally stable compounds.[6] Given that 2-Propoxybenzonitrile has a reasonable vapor pressure, GC offers a powerful alternative to HPLC.

Principle of the Method: In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the analyte through the column. Separation is based on the differential partitioning of the analyte between the stationary phase and the carrier gas. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides a robust and linear response.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column (e.g., with a phenyl-substituted stationary phase) is chosen to provide good selectivity for the aromatic nitrile.

  • Injector and Detector Temperature: The temperatures are set sufficiently high to ensure complete vaporization of the analyte without causing thermal degradation.

  • Temperature Program: A temperature gradient is employed to ensure that components with different boiling points are eluted efficiently and with good peak shape.

The Cross-Validation Study: Ensuring Methodological Equivalence

The primary objective of this cross-validation study is to demonstrate that the developed HPLC-UV and GC-FID methods provide equivalent, reliable, and accurate results for the quantification of 2-Propoxybenzonitrile.[3][4][7] This is a critical step when transferring methods between laboratories or when using different techniques to analyze the same sample.[4] The validation will be conducted in accordance with the ICH Q2(R1) guidelines.[8][9][10][11]

Experimental Workflow

The following diagram illustrates the workflow of the cross-validation study.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Validation & Comparison Stock Prepare 2-Propoxybenzonitrile Stock Solution SpikedSamples Prepare Spiked Samples (Low, Medium, High Conc.) Stock->SpikedSamples HPLC Analyze by HPLC-UV SpikedSamples->HPLC Inject GC Analyze by GC-FID SpikedSamples->GC Inject RealSamples Obtain 'Real' Process Samples RealSamples->HPLC Inject RealSamples->GC Inject Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision Specificity Specificity HPLC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->Specificity Comparison Statistical Comparison of Results (e.g., t-test, F-test) Accuracy->Comparison Precision->Comparison

Caption: Workflow for the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: Prepare a stock solution of 2-Propoxybenzonitrile (1000 µg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm filter before injection.

Protocol 2: GC-FID Method

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Standard Preparation: Prepare a stock solution of 2-Propoxybenzonitrile (1000 µg/mL) in a suitable solvent like acetone. Prepare calibration standards by dilution.

  • Sample Preparation: Dissolve a known weight of the sample in the same solvent as the standards to achieve a concentration within the calibration range.

Data Presentation and Comparison

The performance of each method was evaluated based on key validation parameters as defined by ICH guidelines.[8][9][10][11]

Linearity and Range
ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (µg/mL) 1 - 1001 - 100As per method
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept MinimalMinimalClose to zero
Accuracy

Accuracy was determined by analyzing spiked samples at three concentration levels (low, medium, high).

Concentration LevelHPLC-UV (% Recovery)GC-FID (% Recovery)Acceptance Criteria
Low (10 µg/mL) 99.5%100.2%98.0 - 102.0%
Medium (50 µg/mL) 100.1%100.5%98.0 - 102.0%
High (90 µg/mL) 99.8%99.6%98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterHPLC-UV (% RSD)GC-FID (% RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.1%≤ 2.0%
Intermediate Precision (n=6) 1.2%1.5%≤ 2.0%
Specificity

Specificity was assessed by analyzing a placebo (matrix without the analyte) and a spiked sample. Both methods demonstrated no interference from the matrix at the retention time of 2-Propoxybenzonitrile.

Logical Relationship of Validation Parameters

The following diagram illustrates how the core validation parameters are interconnected and support the overall suitability of the analytical method.

ValidationParameters MethodSuitability Method Suitability Accuracy Accuracy MethodSuitability->Accuracy Precision Precision MethodSuitability->Precision Linearity Linearity MethodSuitability->Linearity Specificity Specificity MethodSuitability->Specificity Robustness Robustness MethodSuitability->Robustness Accuracy->Precision Interdependent Linearity->Accuracy Specificity->Accuracy

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

The cross-validation study demonstrates that both the developed HPLC-UV and GC-FID methods are accurate, precise, and linear for the quantification of 2-Propoxybenzonitrile. The results obtained from both methods are statistically comparable, indicating their interchangeability for routine quality control analysis.

Recommendations:

  • For high-throughput analysis: The HPLC-UV method may be preferred due to its typically shorter run times and simpler sample preparation.[1]

  • For complex matrices: The GC-FID method, with its high resolving power for volatile compounds, might offer advantages in separating 2-Propoxybenzonitrile from structurally similar volatile impurities.

  • Method Transfer: When transferring the method to another laboratory, it is recommended to perform a partial validation to ensure the method's performance on the new equipment and by different analysts.[7]

Ultimately, the choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. This guide provides the foundational data and rationale to make an informed decision and to ensure the generation of high-quality, reliable analytical data.

References

  • SIELC Technologies. Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column.
  • Benchchem. Application Note: HPLC Analysis of 2-Hydroxy-2-phenylpropanenitrile.
  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Semantic Scholar.
  • PharmaGuru.
  • PubMed.
  • FDA. Q2(R2)
  • CDC Stacks. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)

Sources

Comparative

Quantitative Structure-Activity Relationship (QSAR) modeling of benzonitrile derivatives

Executive Summary Benzonitrile derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, serving as the core structure for diverse agents ranging from antidepressants (e.g., citalopram) to her...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzonitrile derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, serving as the core structure for diverse agents ranging from antidepressants (e.g., citalopram) to herbicides (e.g., bromoxynil) and antimicrobial agents. For drug development professionals, the challenge lies not in synthesizing these derivatives, but in predicting their biological efficacy prior to synthesis.

This guide objectively compares the three dominant Quantitative Structure-Activity Relationship (QSAR) modeling approaches—Classical 2D-QSAR , 3D-QSAR (CoMFA/CoMSIA) , and Machine Learning (ML) —specifically applied to benzonitrile optimization. Unlike standard reviews, we focus on the causality of descriptor selection and provide a self-validating experimental protocol.

Comparative Analysis of Modeling Approaches

The nitrile group (-CN) on the benzene ring exerts a strong electron-withdrawing effect (Hammett


) and provides a linear, rigid geometry. QSAR models must account for these specific electronic and steric features.
Table 1: Performance Benchmark of QSAR Methodologies on Benzonitrile Scaffolds
Feature2D-QSAR (Hansch/Free-Wilson) 3D-QSAR (CoMFA/CoMSIA) Machine Learning (RF/ANN)
Primary Utility Early-stage screening; understanding physicochemical drivers (LogP, pKa).Lead optimization; mapping steric/electrostatic receptor pockets.Non-linear modeling of large, diverse datasets (HTS data).
Key Descriptors Hammett

, HOMO/LUMO, Molar Refractivity (MR).
Steric (Lennard-Jones) & Electrostatic (Coulombic) fields.Molecular Fingerprints (ECFP4), Topological indices.
Alignment Dependency Low (Topology-based).Critical (Requires precise superimposition).Low (Alignment-free).
Interpretability High (Equation coefficients directly relate to chemistry).High (Contour maps visualize binding site).Low ("Black box" nature).
Typical

(Fit)
0.75 – 0.850.90 – 0.98> 0.90
Typical

(Pred)
0.60 – 0.750.70 – 0.85Variable (Risk of overfitting).
Best Use Case Small datasets (

) with homologous substitution.
Stereoselective binding sites; rigid scaffolds like benzonitriles.Large, noisy datasets (

) with diverse scaffolds.
Critical Insight: The "Alignment Trap" in Benzonitriles

In 3D-QSAR, benzonitriles are often used as the template for alignment due to their rigidity. However, experimental data shows that CoMSIA (Comparative Molecular Similarity Indices Analysis) often outperforms CoMFA (Comparative Molecular Field Analysis) for this class.

  • Reasoning: CoMFA fields are sensitive to the steep potential changes near the cyano nitrogen. CoMSIA uses Gaussian functions that are softer and handle the high electron density of the -CN terminus better without requiring arbitrary cutoffs [1].

Validated Experimental Protocol: 3D-QSAR for Benzonitriles

This protocol is designed to be self-validating. If the internal validation (


) fails, the protocol forces a loop back to the alignment stage, preventing the publication of spurious models.
Phase 1: Dataset Curation & Structure Preparation
  • Selection: Select

    
     benzonitrile derivatives with activity spanning at least 3-4 log units.
    
  • 3D Generation: Build structures using a standard force field (e.g., MMFF94).

  • Charge Calculation: Crucial Step. Do not use Gasteiger charges. For benzonitriles, use Mulliken or ESP charges derived from DFT (B3LYP/6-31G*) geometry optimization. The polarization of the C

    
    N bond is often underestimated by semi-empirical methods.
    
Phase 2: Alignment (The Deterministic Factor)
  • Protocol: Use Atom-by-Atom Superimposition .

  • Anchor Points: Benzene ring carbons + Cyano carbon + Cyano nitrogen.

  • Why? This rigid core ensures that the variance in activity is attributed only to the substituents, not alignment noise.

Phase 3: Field Calculation & PLS Analysis
  • Grid Generation: Create a lattice extending 4.0 Å beyond the aligned molecules (2.0 Å spacing).

  • Probe Atom:

    
     Carbon (+1 charge).
    
  • PLS Regression: Extract Principal Components (PCs). Use "Leave-One-Out" (LOO) cross-validation to determine the optimal number of components.

Phase 4: Validation (The "Go/No-Go" Gate)

A model is only accepted if it meets Tropsha’s Criteria [2]:

  • 
    [1]
    
  • 
     (External Test Set)[2][3]
    

Visualizing the Logic and Workflow

Diagram 1: Strategic Decision Logic for Benzonitrile Modeling

Caption: Decision tree for selecting the optimal QSAR methodology based on dataset size and structural diversity.

QSAR_Strategy Start Start: Benzonitrile Dataset CheckSize Dataset Size (n)? Start->CheckSize Small n < 30 CheckSize->Small Medium 30 < n < 100 CheckSize->Medium Large n > 100 CheckSize->Large Method2D Method: 2D-QSAR (MLR) Focus: Hammett Constants Small->Method2D CheckStruct Structural Diversity? Medium->CheckStruct MethodML Method: Machine Learning (RF/SVM) Focus: Non-linear patterns Large->MethodML Homologous High Homology (Substituents only) Method3D Method: 3D-QSAR (CoMFA/CoMSIA) Focus: Steric/Electrostatic Fields Homologous->Method3D Heterogeneous Scaffold Hopping Heterogeneous->MethodML

Diagram 2: The Self-Validating 3D-QSAR Workflow

Caption: Step-by-step experimental workflow with mandatory validation loops (red arrows).

Workflow DataPrep 1. Structure Prep (DFT Optimization) Align 2. Alignment (Core: Ph-CN) DataPrep->Align Fields 3. Field Calc (Steric/Elec) Align->Fields PLS 4. PLS Regression Fields->PLS Validate 5. Validation (Q² > 0.5?) PLS->Validate Validate->Align No External 6. External Test (R²pred > 0.6?) Validate->External Yes External->Align No Success Model Accepted External->Success Yes Fail Refine Alignment

Mechanistic Interpretation of Benzonitrile QSAR

When analyzing the output of your model, specific descriptors correlate with the unique chemistry of benzonitriles.

Electronic Effects (HOMO/LUMO)

In antimicrobial applications, the activity of benzonitriles often correlates with E(LUMO) .

  • Mechanism: The cyano group makes the ring electron-deficient. A lower LUMO energy facilitates the acceptance of electrons from biological nucleophiles (e.g., cysteine residues in bacterial enzymes) [3].

  • Observation: If your 2D-QSAR equation shows a negative coefficient for E(LUMO), it suggests that increasing electrophilicity enhances potency.

Steric Fields (CoMFA)

In 3D-QSAR contour maps, look for:

  • Green Contours (Steric bulk favored): Often found at the meta positions relative to the cyano group. This suggests the receptor pocket widens here.

  • Yellow Contours (Steric bulk disfavored): Often found near the cyano nitrogen. The linear nature of the -CN group means the receptor pocket likely narrows immediately "above" the nitrogen, forming a tight "key-lock" fit [4].

References

  • Tropsha, A., Gramatica, P., & Gombar, V. K. (2003). The importance of being earnest: validation is the absolute essential for successful QSAR modeling. QSAR & Combinatorial Science. (Standard validation protocols cited in context of rigorous modeling).
  • National Institutes of Health (NIH). (2002). QSAR of benzene derivatives: comparison of classical descriptors, quantum theoretic parameters and flip regression. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Retrieved from [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
2-Propoxybenzonitrile
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Reactant of Route 2
2-Propoxybenzonitrile
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